molecular formula C13H19NO B1504417 4-(2,4-Dimethyl-phenyl)-piperidin-4-OL CAS No. 93759-41-2

4-(2,4-Dimethyl-phenyl)-piperidin-4-OL

Cat. No.: B1504417
CAS No.: 93759-41-2
M. Wt: 205.3 g/mol
InChI Key: SPJIBCUVFFOQTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,4-Dimethyl-phenyl)-piperidin-4-OL is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

93759-41-2

Molecular Formula

C13H19NO

Molecular Weight

205.3 g/mol

IUPAC Name

4-(2,4-dimethylphenyl)piperidin-4-ol

InChI

InChI=1S/C13H19NO/c1-10-3-4-12(11(2)9-10)13(15)5-7-14-8-6-13/h3-4,9,14-15H,5-8H2,1-2H3

InChI Key

SPJIBCUVFFOQTA-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C2(CCNCC2)O)C

Canonical SMILES

CC1=CC(=C(C=C1)C2(CCNCC2)O)C

Origin of Product

United States

Foundational & Exploratory

Molecular weight and formula of 4-(2,4-Dimethyl-phenyl)-piperidin-4-OL

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 4-(2,4-Dimethylphenyl)piperidin-4-ol

Part 1: Executive Summary & Core Identity

4-(2,4-Dimethylphenyl)piperidin-4-ol is a specialized heterocyclic building block belonging to the 4-aryl-4-hydroxypiperidine class.[1][2] This scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore core for numerous central nervous system (CNS) agents, particularly


-opioid receptor agonists (e.g., Loperamide, Haloperidol analogs) and NMDA receptor modulators.

The specific substitution of the phenyl ring at the 2,4-positions with methyl groups is a strategic design element. It introduces steric bulk that can lock the conformation of the piperidine ring relative to the aryl group (atropisomerism potential) and blocks metabolic oxidation at the typically vulnerable para-position, thereby altering the pharmacokinetic profile of derived drug candidates.

Physicochemical Specifications
PropertyValueNotes
IUPAC Name 4-(2,4-dimethylphenyl)piperidin-4-ol
Molecular Formula

Confirmed Stoichiometry
Molecular Weight 205.30 g/mol Monoisotopic Mass: 205.147 Da
CAS Number Generic Class:[1][2][3][4][5][6] 39512-49-7 (4-Cl analog)Specific isomer often custom synthesized
Predicted LogP 2.3 – 2.6Lipophilic, CNS penetrant
pKa (Base) ~9.5Piperidine Nitrogen
H-Bond Donors 2(OH, NH)
H-Bond Acceptors 2(OH, N)

Part 2: Synthetic Methodology

The synthesis of 4-(2,4-Dimethylphenyl)piperidin-4-ol relies on the nucleophilic addition of an organometallic reagent to a ketone.[1][2] The preferred route utilizes a Grignard reaction between 2,4-dimethylphenylmagnesium bromide and an N-protected 4-piperidone.[1][2]

Protocol: Grignard Addition & Deprotection

Reagents:

  • Starting Material A: 1-Benzyl-4-piperidone (or N-Boc-4-piperidone)[1][2]

  • Reagent B: 2,4-Dimethylbromobenzene[1][2]

  • Catalyst/Solvent: Magnesium turnings, Iodine (initiator), anhydrous THF or Diethyl Ether.

Step-by-Step Workflow:

  • Preparation of Grignard Reagent:

    • In a flame-dried 3-neck flask under Nitrogen (

      
      ), add Magnesium turnings (1.1 eq) and a crystal of Iodine.
      
    • Add a solution of 2,4-Dimethylbromobenzene (1.0 eq) in anhydrous THF dropwise.

    • Initiate reflux until Mg is consumed, forming 2,4-Dimethylphenylmagnesium bromide .

  • Nucleophilic Addition:

    • Cool the Grignard solution to 0°C.

    • Slowly add N-Benzyl-4-piperidone (0.9 eq) dissolved in THF.

    • Allow to warm to room temperature and stir for 4-6 hours. The Grignard reagent attacks the carbonyl carbon of the piperidone.

  • Quenching & Isolation:

    • Quench with saturated aqueous

      
       (exothermic).
      
    • Extract with Ethyl Acetate (

      
      ). Wash organic layer with brine, dry over 
      
      
      
      .
    • Concentrate to yield the intermediate: 1-Benzyl-4-(2,4-dimethylphenyl)piperidin-4-ol .[1]

  • Deprotection (Hydrogenolysis):

    • Dissolve the intermediate in Methanol.

    • Add 10% Pd/C catalyst.

    • Stir under

      
       atmosphere (balloon or Parr shaker at 40 psi) for 12 hours to remove the benzyl group.
      
    • Filter through Celite and concentrate to yield the final product.

Visual Synthesis Logic

Synthesis_Workflow Start Start: 2,4-Dimethylbromobenzene Mg Mg / THF / I2 Start->Mg Grignard Grignard Reagent: 2,4-Dimethylphenyl-MgBr Mg->Grignard Grignard Formation Intermediate Intermediate: 1-Benzyl-4-(2,4-dimethylphenyl)piperidin-4-ol Grignard->Intermediate Nucleophilic Addition Piperidone Reactant: N-Benzyl-4-piperidone Piperidone->Intermediate H2_Pd H2 / Pd/C (Debenzylation) Intermediate->H2_Pd Product Final Product: 4-(2,4-Dimethylphenyl)piperidin-4-ol (MW: 205.30) H2_Pd->Product Hydrogenolysis

Figure 1: Synthetic pathway for 4-(2,4-Dimethylphenyl)piperidin-4-ol via Grignard addition and catalytic hydrogenation.[1][2][6]

Part 3: Analytical Characterization

To validate the synthesis, the following analytical signatures are expected.

Mass Spectrometry (ESI-MS)
  • Molecular Ion (

    
    ): 
    
    
    
    [7]
  • Fragmentation Pattern:

    • Loss of Water (

      
      ): 
      
      
      
      (Characteristic of tertiary alcohols).[1]
    • Retro-Diels-Alder / Cleavage: Fragmentation of the piperidine ring often yields ions corresponding to the substituted phenyl moiety.[1][2]

Proton NMR ( -NMR) Prediction
  • Aryl Protons: 3 protons in the aromatic region (approx. 6.9 – 7.2 ppm). The 2,4-substitution pattern will show splitting characteristic of a 1,2,4-trisubstituted benzene (d, s, d).

  • Methyl Groups: Two distinct singlets around 2.2 – 2.3 ppm (3H each).

  • Piperidine Ring:

    • 
      : Multiplets around 2.8 – 3.0 ppm (adjacent to Nitrogen).[1]
      
    • 
      : Multiplets around 1.6 – 1.9 ppm (adjacent to quaternary C4).[1]
      
  • Hydroxyl: Broad singlet (exchangeable with

    
    ), shift varies with concentration.
    
Fragment Logic Visualization

MS_Fragmentation Parent Parent Ion [M+H]+ = 206.15 Dehydration Dehydration [-H2O] Parent->Dehydration Fragment1 Alkene Ion [M+H-18]+ = 188.14 Dehydration->Fragment1 RingOpen Ring Cleavage Fragment1->RingOpen ArylFragment Dimethylphenyl Cation C8H9+ RingOpen->ArylFragment

Figure 2: Predicted ESI-MS fragmentation pathway showing characteristic dehydration and aryl cation formation.[1][2]

Part 4: Applications in Drug Discovery

Opioid Receptor Modulation

The 4-phenylpiperidin-4-ol moiety is a pharmacophore designed to mimic the Tyrosine residue of endogenous enkephalins.[1][2]

  • Mechanism: The basic nitrogen mimics the N-terminus, while the phenyl ring engages in

    
    -stacking interactions with the receptor pocket (e.g., Trp293 in 
    
    
    
    -opioid receptors).[1]
  • 2,4-Dimethyl Role:

    • Conformational Restriction: The ortho-methyl group (position 2) creates steric clash with the piperidine ring, forcing the phenyl group into a specific dihedral angle, potentially enhancing selectivity for

      
       (mu) vs 
      
      
      
      (delta) opioid receptors.
    • Metabolic Blockade: The para-methyl group (position 4) blocks metabolic hydroxylation by Cytochrome P450 enzymes, a common clearance pathway for phenyl-piperidines.[1][2]

Relationship to Eluxadoline

While 4-(2,4-dimethylphenyl)piperidin-4-ol is not a direct fragment of Eluxadoline (Viberzi), it shares the "dimethylphenyl" motif used to tune receptor affinity.[1][2] Eluxadoline utilizes a 2,6-dimethylphenyl group on an alanine linker. Researchers often synthesize the 2,4-dimethyl isomer described here to study Structure-Activity Relationships (SAR) , comparing how methyl placement affects potency and safety profiles.

References

  • PubChem Compound Summary. (2025). 4-(4-Chlorophenyl)-4-hydroxypiperidine (Analogous Scaffold Data).[1][2] National Center for Biotechnology Information. Link[1]

  • Sigma-Aldrich. (2025).[1] Product Specification: 4-(3,4-Dimethylphenyl)-4-piperidinol (Isomer Comparison). Merck KGaA. Link

  • Journal of Medicinal Chemistry. (2004). Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor. Elsevier. Link

  • World Intellectual Property Organization. (2016). Process for the preparation of intermediates useful in the synthesis of eluxadoline (Comparative Chemistry). WO2016135756A1. Link[1]

Sources

The 4-Arylpiperidin-4-ol Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of a Versatile Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a diverse range of biological targets. The 4-arylpiperidin-4-ol scaffold is a quintessential example of such a motif, forming the structural basis for a multitude of clinically significant drugs and investigational agents.[1] Its inherent three-dimensional structure, featuring a basic nitrogen atom, a hydroxyl group, and an aromatic ring, provides a rich pharmacophore for establishing key interactions with protein targets.[1] This guide offers an in-depth exploration of the synthesis, structure-activity relationships (SAR), and therapeutic applications of 4-arylpiperidin-4-ol derivatives, tailored for researchers and professionals in drug discovery and development.

I. Synthetic Strategies: Accessing the 4-Arylpiperidin-4-ol Core

The cornerstone of research into 4-arylpiperidin-4-ol derivatives is a robust and flexible synthetic methodology. The Grignard reaction stands as the most prevalent and effective method for constructing the core tertiary alcohol functionality.[2][3][4] This approach involves the nucleophilic addition of an arylmagnesium halide to a suitably protected 4-piperidone precursor.

Exemplary Protocol: Synthesis of 4-(4-Fluorophenyl)piperidin-4-ol

This protocol details the synthesis of a representative 4-arylpiperidin-4-ol derivative, highlighting the critical experimental considerations.

Step 1: Grignard Reagent Formation

  • Anhydrous Conditions: All glassware must be rigorously dried to preclude moisture, which would quench the highly reactive Grignard reagent.[2][5] The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Magnesium Activation: Magnesium turnings are activated to remove the passivating oxide layer. This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[5]

  • Reagent Formation: A solution of 1-bromo-4-fluorobenzene in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), is added dropwise to the activated magnesium.[2][5] The initiation of the reaction is typically indicated by a gentle reflux and a change in color.[2]

Step 2: Nucleophilic Addition to N-Boc-4-piperidone

  • Piperidone Protection: The piperidine nitrogen is protected, commonly with a tert-butyloxycarbonyl (Boc) group, to prevent its basic nature from interfering with the Grignard reagent.

  • Controlled Addition: The solution of N-Boc-4-piperidone is cooled to a low temperature (e.g., -78 °C) before the dropwise addition of the freshly prepared Grignard reagent.[5] This temperature control is crucial to minimize side reactions such as enolization or reduction of the piperidone.[5]

  • Reaction Progression: The reaction is allowed to slowly warm to room temperature and stirred to ensure complete conversion.[5]

Step 3: Deprotection and Isolation

  • Quenching: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.

  • Extraction: The N-Boc protected intermediate is extracted into an organic solvent.

  • Deprotection: The Boc group is removed under acidic conditions.

  • Final Isolation: The aqueous layer is basified to a pH of ~10, and the final product, 4-(4-fluorophenyl)piperidin-4-ol, is extracted with an organic solvent and purified, often by recrystallization.[2]

G A 1-Bromo-4-fluorobenzene C 4-Fluorophenylmagnesium bromide (Grignard Reagent) A->C Formation B Mg, THF B->C E N-Boc-4-(4-fluorophenyl)piperidin-4-ol C->E Nucleophilic Addition D N-Boc-4-piperidone D->E G 4-(4-Fluorophenyl)piperidin-4-ol E->G Deprotection F Acidic Deprotection F->G

Caption: General synthetic workflow for 4-arylpiperidin-4-ol derivatives via Grignard reaction.

II. Mechanism of Action and Biological Targets: A Multifaceted Pharmacophore

The 4-arylpiperidin-4-ol scaffold exhibits remarkable versatility in its interactions with a range of biological targets, primarily within the central nervous system (CNS).

Opioid Receptors

A significant body of research has focused on 4-arylpiperidin-4-ol derivatives as modulators of opioid receptors, particularly the mu-opioid receptor (MOR).[1] The antidiarrheal agent loperamide, which contains this core structure, is a well-known example of a peripherally acting MOR agonist.[6][7] The key pharmacophoric elements for opioid receptor binding include:

  • The Basic Nitrogen: This feature is crucial for forming an ionic interaction with a conserved aspartate residue in the receptor binding pocket.

  • The 4-Aryl Group: This lipophilic group engages in hydrophobic interactions within the receptor.

  • The 4-Hydroxyl Group: This group can act as a hydrogen bond donor or acceptor, further anchoring the ligand in the binding site.

Stereochemistry at the C4 position can significantly influence opioid receptor affinity and activity, with the (R)-enantiomer often displaying higher potency.[1]

Sigma Receptors

Sigma receptors, which are now understood to be distinct from opioid receptors, are another important target class for 4-arylpiperidin-4-ol derivatives.[8][9] These receptors are implicated in a variety of neurological processes and are targets for antipsychotic agents.[8][9] Haloperidol, a classic antipsychotic, features a related 4-aryl-4-hydroxypiperidine moiety. Research has shown that modifications to the aryl group and the substituent on the piperidine nitrogen can yield potent and selective sigma-1 receptor ligands.[8][9]

Other CNS Targets

Beyond opioid and sigma receptors, these derivatives have been investigated as:

  • Dual Sodium and Calcium Channel Blockers: Certain derivatives have shown the ability to block both neuronal Na+ and T-type Ca2+ channels, suggesting potential therapeutic applications in ischemic diseases.[10]

  • Dopamine D2 Receptor Ligands: The affinity for dopamine D2 receptors is a notable characteristic of some derivatives, though often efforts are made to reduce this affinity to minimize extrapyramidal side effects.[10]

III. Structure-Activity Relationship (SAR) Studies: Fine-Tuning Biological Activity

Systematic modification of the 4-arylpiperidin-4-ol scaffold has yielded a wealth of SAR data, providing a roadmap for the rational design of new therapeutic agents.[11][12][13][14]

Key Modification Points and Their Impact
  • N-Substituent: The nature of the substituent on the piperidine nitrogen is a critical determinant of pharmacological activity.[6][7] For instance, in a series of loperamide analogs, the N-diphenylpropanol analogs exhibited the most potent antiproliferative activity.[6][7]

  • 4-Aryl Group: Substitution on the aryl ring significantly impacts binding affinity and selectivity. The position and electronic nature of the substituents can influence interactions with the target protein. For example, para-substitution on the phenyl ring is often favored for high affinity at sigma-1 receptors.[9]

  • Piperidine Ring Conformation: The conformational preference of the piperidine ring, particularly the axial or equatorial orientation of the 4-aryl group, can dictate whether a compound acts as an agonist or an antagonist at opioid receptors.[15]

SAR Core 4-Arylpiperidin-4-ol Core N_Sub N-Substituent (Modulates Potency & Selectivity) Core->N_Sub Aryl_Sub Aryl Ring Substitution (Impacts Affinity & Target Specificity) Core->Aryl_Sub Stereochem C4 Stereochemistry (Influences Enantioselectivity) Core->Stereochem Piperidine_Conf Piperidine Conformation (Agonist vs. Antagonist Activity) Core->Piperidine_Conf

Caption: Key structural modification points for SAR studies of 4-arylpiperidin-4-ol derivatives.

IV. Therapeutic Applications: From CNS Disorders to Oncology

The diverse biological activities of 4-arylpiperidin-4-ol derivatives have led to their exploration in a wide array of therapeutic areas.

Central Nervous System Disorders

The primary focus of research on this scaffold has been on CNS disorders.[16][17] Their ability to modulate key neurotransmitter receptors and ion channels makes them promising candidates for:

  • Analgesia: As potent opioid receptor modulators.

  • Antipsychotics: Through interactions with sigma and dopamine receptors.

  • Neuroprotection: By blocking ion channels implicated in excitotoxicity.[10]

Oncology

More recently, the anticancer potential of 4-arylpiperidin-4-ol derivatives has garnered significant attention.[18] Loperamide and its analogs have been shown to possess antiproliferative effects against various cancer cell lines, including colon and leukemia cells.[6][7] The proposed mechanism involves the activation of caspase-3, a key mediator of apoptosis.[6][7]

Derivative Class Primary Target(s) Therapeutic Potential Representative Example
Loperamide AnalogsMu-Opioid ReceptorsAntidiarrheal, AnticancerLoperamide[6][7]
Haloperidol AnalogsSigma & Dopamine ReceptorsAntipsychoticHaloperidol
Substituted 4-ArylpiperidinesNa+/Ca2+ ChannelsNeuroprotectionN/A[10]

Table 1: Overview of Therapeutic Applications of 4-Arylpiperidin-4-ol Derivatives.

V. Analytical and Characterization Techniques

The synthesis and development of novel 4-arylpiperidin-4-ol derivatives rely on a suite of analytical techniques for structural elucidation and purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for confirming the chemical structure of synthesized compounds.[19]

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, further confirming the identity of the target molecule.[19]

  • Infrared (IR) Spectroscopy: Used to identify key functional groups, such as the hydroxyl and amine moieties.[19]

  • X-ray Crystallography: Offers definitive proof of the three-dimensional structure and stereochemistry of crystalline compounds.

VI. Future Directions and Conclusion

The 4-arylpiperidin-4-ol scaffold continues to be a fertile ground for medicinal chemistry research. Future efforts will likely focus on:

  • Improving Selectivity: Designing derivatives with enhanced selectivity for specific receptor subtypes to minimize off-target effects.

  • Exploring New Therapeutic Areas: Investigating the potential of these compounds in other diseases, such as inflammatory disorders and viral infections.

  • Understanding Bioactivation: Further studies on the metabolism of these compounds are crucial, as some can be bioactivated to potentially neurotoxic species.[20]

References

  • Hatae, N., et al. (2014). Synthesis of 4-Arylpiperidin-4-ol Derivatives of Loperamide as Agents with Potent Antiproliferative Effects against HCT-116 and HL-60 Cells. HETEROCYCLES, Vol. 88, No. 1. [Link]

  • Hatae, N., et al. (2014). SYNTHESIS OF 4-ARYLPIPERIDIN-4-OL DERIVATIVES OF LOPERAMIDE AS AGENTS WITH POTENT ANTIPROLIFERATIVE EFFECTS AGAINST HCT-116 AND HL-60 CELLS. HETEROCYCLES, Vol. 88, No. 1. [Link]

  • Ikome, H. N., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. Chemistry Central Journal, 10(1), 51. [Link]

  • Ghaferah, H., et al. (2024). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Polish Journal of Chemical Technology, 26(3), 1-7. [Link]

  • Ikome, H. N., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. Chemistry Central Journal, 10, 51. [Link]

  • Moriguchi, T., et al. (2002). Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na(+) and Ca(2+) channel blockers with reduced affinity for dopamine D(2) receptors. Bioorganic & Medicinal Chemistry Letters, 12(3), 347-350. [Link]

  • Jasperse, C. (n.d.). Grignard Reaction. Chem 355. [Link]

  • Setti, E. L., et al. (2003). Synthesis and Structure-Activity Relationship of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic Acids as Novel, Orally Active Matrix Metalloproteinase Inhibitors for the Treatment of Osteoarthritis. Journal of Medicinal Chemistry, 46(12), 2449-2458. [Link]

  • Rossi, D., et al. (2018). New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation. Bioorganic & Medicinal Chemistry Letters, 28(19), 3206-3209. [Link]

  • Kang, L., et al. (2009). Bioactivation of N-substituted-4-arylpiperidin-4-ol derivatives to the potentially neurotoxic N-alkyl-4-arylpyridinium species. Drug Metabolism and Disposition, 37(7), 1469-1476. [Link]

  • Ghaferah, H., et al. (2024). Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological Activity. Polish Journal of Chemical Technology. [Link]

  • Casy, A. F., et al. (1989). Stereochemical influences upon the opioid ligand activities of 4-alkyl-4-arylpiperidine derivatives. Chirality, 1(3), 202-208. [Link]

  • Le, T. N., et al. (2015). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 25(2), 241-245. [Link]

  • Drug Design. (2005). Structures Activity Relationship. Drug Design Org. [Link]

  • Singh, H., et al. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Current Medicinal Chemistry, 29(30), 5036-5060. [Link]

  • Kumar, V., et al. (2017). Opioid Receptor Modulators with a Cinnamyl Group. Journal of Medicinal Chemistry, 60(16), 7077-7088. [Link]

  • ResearchGate. (n.d.). Structures of CNS-active drugs with common aryl-alkyl-amine groups... ResearchGate. [Link]

  • Organic Syntheses. (n.d.). 2 - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal. [Link]

  • Freeman, G. R., et al. (2022). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]

  • Arulraj, R., & Nithya, P. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 183-190. [Link]

  • Leopoldo, M., et al. (2013). The arylpiperazine derivatives N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling. European Journal of Pharmacology, 720(1-3), 231-237. [Link]

  • CDD Vault. (2025). SAR: Structure Activity Relationships. CDD Vault. [Link]

  • Al-Ghorbani, M., et al. (2014). Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs. Archiv der Pharmazie, 347(6), 401-409. [Link]

  • Hernández-Luis, F., et al. (2024). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. Molecules, 29(17), 3998. [Link]

  • Carbone, A., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals, 17(10), 1320. [Link]

  • John, C. S., et al. (1998). Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide: A High Affinity σ Receptor Ligand for Potential Imaging of Breast Cancer. Journal of Medicinal Chemistry, 41(22), 4343-4351. [Link]

  • CDD Vault. (2025). Structure Activity Relationships (SAR). CDD Vault. [Link]

  • Bhowmik, S., et al. (2021). Site selective C–H functionalization of Mitragyna alkaloids reveals a molecular switch for tuning opioid receptor signaling. Nature Communications, 12(1), 3858. [Link]

  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Oncodesign Services. [Link]

  • Singh, H., et al. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Current Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. ResearchGate. [Link]

  • ResearchGate. (2019). Synthesis of 3-Arylidene-4-Piperidone Derivatives as Potent Antioxidant Agents: A Solvent Free Approach. ResearchGate. [Link]

  • Carbone, A., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals, 17(10), 1320. [Link]

  • Wang, Y., et al. (2024). Discovery of 4-(Arylethynyl)piperidine Derivatives as Potent Nonsaccharide O-GlcNAcase Inhibitors for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry, 67(16), 14292-14312. [Link]

  • Obeng, S., & Akosua, P. O. (2026). Indole Alkaloids as Biased Opioid Receptor Modulators. Preprints.org. [Link]

  • Tarik, A., et al. (2025). New Piperidin-4-Amine Derivatives as Anti-HCV Inhibitors: A Structure-Based Approach Combining DFT, QSAR, and ADMET Analysis. Polycyclic Aromatic Compounds. [Link]

  • ResearchGate. (2025). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. [Link]

Sources

Technical Guide: SAR and Safety Profiling of Dimethyl-Substituted Phenylpiperidines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship (SAR) of Dimethyl-Substituted Phenylpiperidines Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

The 4-phenylpiperidine scaffold represents one of the most versatile pharmacophores in opioid medicinal chemistry. While the parent compound, Pethidine (Meperidine), established the baseline for synthetic mu-opioid receptor (MOR) agonism, its dimethyl-substituted analogs—specifically the Prodine series (Alphaprodine/Betaprodine) and Trimeperidine (Promedol)—offer a critical case study in stereochemical control of potency and metabolic safety.

This guide analyzes the structure-activity relationships (SAR) of 1,3-dimethyl-4-phenyl-4-propionoxypiperidines. It places specific emphasis on the C3-methyl substituent, which acts as a dual-function molecular switch: enhancing receptor affinity via conformational locking while simultaneously abolishing the formation of neurotoxic pyridinium metabolites (MPTP/MPP+).

Structural Fundamentals & Numbering

The core scaffold is the 4-phenylpiperidine .[1] In the specific context of this guide, we focus on the "reversed ester" analogs (4-propionyloxy derivatives), which differ from pethidine (4-carbethoxy).

The Core Scaffold

The numbering system is critical for understanding the stereochemistry. The nitrogen is position 1, and the quaternary carbon bearing the phenyl and ester groups is position 4.

Scaffold cluster_0 1,3-Dimethyl-4-phenyl-4-propionoxypiperidine N1 N1 (Methyl) C2 C2 N1->C2 C3 C3 (Methyl) C2->C3 C4 C4 (Phenyl/Ester) C3->C4 Stereocenter 1 C5 C5 C4->C5 C6 C6 C5->C6 C6->N1 caption Figure 1: Core numbering. C3 and C4 are chiral centers leading to diastereomers. cluster_0 cluster_0

Figure 1: The C3-methyl group introduces a second chiral center, creating diastereomeric pairs (Alpha and Beta).

Synthesis & Stereochemical Separation

The synthesis of these compounds relies on the Grignard addition to a piperidone, followed by acylation. This process yields a mixture of isomers that must be separated to achieve clinical-grade specificity.

Synthetic Protocol (Isomer Generation)

Causality: The reaction of 1,3-dimethyl-4-piperidone with phenyllithium or phenylmagnesium bromide is stereoselective but not stereospecific. The ratio of isomers depends on the steric approach of the nucleophile relative to the C3-methyl group.

Step-by-Step Workflow:

  • Precursor Preparation: 1,3-Dimethyl-4-piperidone is dissolved in anhydrous ether.

  • Grignard Addition: Add Phenyllithium (PhLi) at -10°C.

    • Mechanistic Note: PhLi attacks the ketone.[2][3] The C3-methyl group creates steric hindrance. The "Alpha" isomer (trans-Me/Ph) is generally the major product because the nucleophile attacks from the less hindered face.

  • Hydrolysis: Quench with NH₄Cl to yield the 4-piperidinol intermediate.

  • Esterification: React the intermediate alcohol with propionic anhydride and pyridine.

  • Separation:

    • Alphaprodine (α-isomer): Precipitates as the free base or hydrochloride salt from acetone/ether.

    • Betaprodine (β-isomer): Requires fractional crystallization of the mother liquor.

Synthesis Start 1,3-Dimethyl-4-piperidone Reagent PhLi / Et2O (-10°C) Start->Reagent Intermediate Diastereomeric Alcohols (Alpha & Beta) Reagent->Intermediate Nucleophilic Attack Acylation Propionic Anhydride (100°C) Intermediate->Acylation Final Ester Mixture Acylation->Final Separation Fractional Crystallization Final->Separation Alpha Alphaprodine (trans-Me/Ph) Major Product Separation->Alpha Precipitates First Beta Betaprodine (cis-Me/Ph) Minor Product Separation->Beta From Mother Liquor caption Figure 2: Synthetic pathway distinguishing Alpha (trans) and Beta (cis) isomers.

Structure-Activity Relationship (SAR) Analysis

The SAR of this class is defined by the spatial arrangement of the 4-phenyl ring and the N-lone pair, modulated by the C3-methyl group.

Stereochemical Potency (The C3-Methyl Effect)

The introduction of the C3-methyl group locks the piperidine ring into a specific chair conformation.

  • Alphaprodine (trans-Me/Ph):

    • Configuration: The 3-methyl and 4-phenyl groups are trans to each other.

    • Conformation: The phenyl ring typically occupies the equatorial position to minimize 1,3-diaxial interactions, forcing the propionyloxy group axial.

    • Potency: ~0.9x – 1.2x Morphine.

  • Betaprodine (cis-Me/Ph):

    • Configuration: The 3-methyl and 4-phenyl groups are cis.

    • Conformation: The phenyl ring is equatorial, and the 3-methyl is equatorial (or phenyl axial/methyl axial depending on solvent/pH, but the equatorial Ph is preferred for receptor binding).

    • Potency:~5.0x Morphine.

    • Insight: The cis arrangement (Beta) allows for a more favorable overlap with the anionic site and the lipophilic pocket of the Mu receptor, but it comes with a higher metabolic clearance rate.

The "Safety Switch": Prevention of MPTP Toxicity

This is the most critical aspect of the SAR for drug development.

  • The Hazard (MPPP): In the absence of the C3-methyl group (i.e., MPPP), the tertiary alcohol intermediate can easily dehydrate to form MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).[4] MPTP is metabolized by MAO-B to MPP+, a potent neurotoxin that destroys dopaminergic neurons (Parkinsonian syndrome).[4][5]

  • The Solution (Prodines): The C3-methyl group sterically hinders the elimination reaction that forms the double bond at the 2,3-position. Furthermore, even if a tetrahydropyridine analog were formed, the methyl group at the 3-position interferes with the substrate fit for MAO-B oxidation.

Therefore, C3-methylation is a mandatory structural requirement for safety in 4-propionyloxy-4-phenylpiperidines.

Data Summary Table[3]
CompoundStructure (C3-Subst)Stereochem (Me/Ph)Relative Potency (Morphine=1)Neurotoxicity Risk (MPTP-like)
MPPP HN/A0.7HIGH
Alphaprodine Methyltrans1.0Low
Betaprodine Methylcis5.5Low
Trimeperidine Methyl (+C5-Me)gamma0.5 - 1.0Low

Experimental Protocols

In Vitro Binding Assay (Mu-Opioid Receptor)

To validate affinity (


) claims.
  • Membrane Preparation: Use CHO-K1 cells stably expressing human Mu-Opioid Receptor (hMOR). Homogenize in 50 mM Tris-HCl (pH 7.4).

  • Radioligand: [³H]-DAMGO (Specific Activity ~50 Ci/mmol). Concentration: 1 nM.

  • Incubation:

    • Total volume: 200 µL.

    • Incubate membranes (20 µg protein) with test compound (10⁻¹⁰ to 10⁻⁵ M) and radioligand for 60 min at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% PEI using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC₅₀ and convert to

    
     using the Cheng-Prusoff equation.
    
Metabolic Stability & Toxicity Screen

To confirm the "Safety Switch" mechanism.

  • Microsomal Incubation: Incubate test compound (10 µM) with human liver microsomes (HLM) and NADPH regenerating system.

  • MAO-B Assay:

    • Substrate: Test compound.

    • Enzyme: Recombinant human MAO-B.

    • Detection: HPLC-MS/MS monitoring for the formation of pyridinium species (M+ - 4H).

    • Pass Criteria: < 1% conversion to pyridinium metabolite over 60 minutes.

Metabolic Pathway Visualization (Safety Nexus)

The following diagram illustrates why the Prodine scaffold is safer than the MPPP scaffold.

Toxicity cluster_danger Desmethyl Series (MPPP) cluster_safe Dimethyl Series (Prodines) MPPP MPPP (No C3-Methyl) Elimination Thermal Elimination (Easy) MPPP->Elimination MPTP MPTP (Tetrahydropyridine) Elimination->MPTP MAOB MAO-B Oxidation MPTP->MAOB MPP MPP+ (Neurotoxin) MAOB->MPP Parkinsonian Damage Prodine Alphaprodine (C3-Methyl Present) Block Steric Hindrance Prevents Elimination Prodine->Block Safe Hydrolysis/N-Demethylation (Safe Metabolites) Block->Safe caption Figure 3: The C3-methyl group blocks the toxigenic pathway. cluster_safe cluster_safe

References

  • Beckett, A. H., & Casy, A. F. (1954). Synthetic Analgesics: Stereochemical Considerations. Journal of Pharmacy and Pharmacology. Link

  • Beckett, A. H., & Walker, J. (1955).[6] The Configuration of Alphaprodine and Betaprodine. Journal of Pharmacy and Pharmacology. Link

  • Langston, J. W., et al. (1983). Chronic Parkinsonism in humans due to a product of meperidine-analog synthesis. Science. Link

  • Casy, A. F. (1971).[7] Analgesic potency and stereochemistry of trimeperidine and its isomers.[3][7][8][9][10] Journal of Pharmacy and Pharmacology. Link

  • Ziering, A., & Lee, J. (1947). Piperidine derivatives; 1,3-dialkyl-4-aryl-4-acyloxypiperidines. The Journal of Organic Chemistry. Link

Sources

Target Identification & Validation Strategy: 4-(2,4-Dimethyl-phenyl)-piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Unlocking the Pharmacological Potential of Sterically Hindered 4-Aryl-4-Hydroxypiperidines

Executive Summary: The Privileged Scaffold Hypothesis

The molecule 4-(2,4-Dimethyl-phenyl)-piperidin-4-ol represents a highly specific instantiation of the 4-aryl-4-hydroxypiperidine privileged scaffold. In medicinal chemistry, this core structure serves as a "master key," capable of unlocking distinct G-protein coupled receptors (GPCRs) and ion channels depending on its substitution pattern.

Unlike the generic 4-phenylpiperidine moiety found in opioids (e.g., Pethidine) or antipsychotics (e.g., Haloperidol), the presence of the 4-hydroxyl group combined with the 2,4-dimethyl substitution on the phenyl ring drastically alters the pharmacological profile. This guide posits that this specific chemical entity acts as a bi-functional probe targeting Sigma-1 Receptors (


R)  and the GluN2B subunit of NMDA receptors , while likely displaying reduced affinity for Dopamine D2 receptors compared to its non-hydroxylated analogs.

This technical guide outlines the structural logic, predicted biological targets, and the experimental validation protocols required to confirm the activity of this compound.

Chemical Biology & Structural Logic

To understand the biological targets, we must first decode the molecular information embedded in the structure.

Structural Dissection[1]
Structural FeaturePharmacological Function
Piperidine Nitrogen (

)
Cationic Anchor: At physiological pH (7.4), this amine is protonated (

).[1] It forms a critical salt bridge with Aspartate (Asp) or Glutamate (Glu) residues in the binding pocket (e.g., Asp115 in D4, Glu172 in

R).[2]
4-Hydroxyl Group (-OH) Selectivity Filter: This group acts as a Hydrogen Bond (H-bond) donor/acceptor.[1] Crucially, it often reduces affinity for

-opioid receptors (which prefer esters) while enhancing affinity for the GluN2B subunit of NMDA receptors (mimicking the linker hydroxyl of Ifenprodil).
2,4-Dimethylphenyl Conformational Lock: The ortho-methyl group (2-position) introduces significant steric hindrance, restricting the rotation of the phenyl ring relative to the piperidine chair.[1] This "atropisomer-like" rigidity favors binding pockets that require a specific, twisted conformation (common in

R).
Pharmacophore Mapping (DOT Visualization)

The following diagram illustrates the pharmacophore interactions predicted for this molecule.

PharmacophoreMap Molecule 4-(2,4-Dimethyl-phenyl)- piperidin-4-ol N_Term Protonated Nitrogen (Cationic Center) Molecule->N_Term OH_Group 4-Hydroxyl Group (H-Bond Donor) Molecule->OH_Group Phenyl 2,4-Dimethylphenyl (Hydrophobic/Steric) Molecule->Phenyl Target_Sigma Target: Sigma-1 Receptor (Chaperone) N_Term->Target_Sigma Salt bridge w/ Glu172 Target_NMDA Target: NMDA (GluN2B) (Ion Channel) N_Term->Target_NMDA Interaction w/ GluN2B linker OH_Group->Target_NMDA Critical H-Bonding Phenyl->Target_Sigma Hydrophobic Pocket fit

Caption: Pharmacophore mapping of this compound showing divergent binding modes for Sigma-1 and NMDA receptors.

Primary Biological Targets

Based on Structure-Activity Relationship (SAR) data of the 4-aryl-4-hydroxypiperidine class, the following are the highest probability targets.

Target A: The Sigma-1 Receptor ( R)[1][2][3]
  • Role: An intracellular chaperone protein located at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).[1] It modulates cellular stress, calcium signaling, and neuroplasticity.

  • Mechanistic Rationale: The

    
    R binding pocket is a hydrophobic cavity with a critical glutamate residue (Glu172).
    
    • Binding Mode: The protonated piperidine nitrogen forms a salt bridge with Glu172. The 2,4-dimethylphenyl group occupies the primary hydrophobic sub-pocket. The bulkiness of the "2,4-dimethyl" substitution is well-tolerated by

      
      R and often improves selectivity over 
      
      
      
      R.
  • Therapeutic Relevance: Neuropathic pain, neuroprotection (Alzheimer's/Parkinson's), and depression.

Target B: NMDA Receptor (GluN2B Subunit)[1][4][5][6][7]
  • Role: A subtype of the glutamate-gated ion channel involved in synaptic plasticity.[1]

  • Mechanistic Rationale: This molecule shares high structural homology with the "tail" fragment of Ifenprodil and Traxoprodil (classic GluN2B-selective antagonists).[1]

    • Binding Mode: GluN2B antagonists bind at the interface of the GluN1/GluN2B N-terminal domains (NTD).[1] The 4-hydroxyl group is a classic feature of high-affinity GluN2B ligands, facilitating H-bonding within the allosteric pocket.[1]

  • Therapeutic Relevance: Depression (rapid-acting antidepressants), stroke (neuroprotection).[1]

Target C: Off-Target Liability (Opioid & Dopamine)[1]
  • Mu-Opioid Receptor (MOR): While 4-phenylpiperidines are opioid scaffolds, the 4-OH group generally reduces opioid activity compared to esters (e.g., prodine).[1] However, it must be screened to rule out abuse potential.

  • Dopamine D2: The 4-OH group typically lowers D2 affinity compared to the unsubstituted analogs (like Haloperidol fragments), making this molecule likely "cleaner" regarding Extrapyramidal Side Effects (EPS).

Experimental Validation Protocols

To confirm the targets proposed above, a rigorous screening cascade is required.

Phase 1: Competitive Radioligand Binding Assay

Objective: Determine the affinity (


) of the compound for 

R and GluN2B.

Protocol 1.1: Sigma-1 Receptor Binding

  • Tissue Source: Guinea pig brain membranes or HEK293 cells overexpressing human

    
    R.[1]
    
  • Radioligand:

    
     (Specific for 
    
    
    
    ).[1]
  • Non-Specific Binding (NSB): Define using

    
     Haloperidol.[1]
    
  • Buffer: 50 mM Tris-HCl (pH 7.4).

  • Incubation: 120 minutes at 25°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Protocol 1.2: NMDA (GluN2B) Binding

  • Tissue Source: Rat forebrain membranes.[1]

  • Radioligand:

    
     (targets the polyamine site/GluN2B NTD).[1]
    
  • Blockers: Include

    
     Glycine and 
    
    
    
    Glutamate to saturate the agonist sites, ensuring interaction is allosteric.
  • Non-Specific Binding: Define using

    
     Spermine.[1]
    
  • Incubation: 60 minutes at 4°C (to stabilize the receptor complex).

Phase 2: Functional Validation (Calcium Flux)

Objective: Determine if the molecule is an Agonist or Antagonist.

Protocol 2.1: Intracellular Calcium Mobilization Assay

  • Cell Line: CHO cells stably expressing the target (e.g., GluN2B/GluN1).

  • Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 mins.

  • Baseline: Measure fluorescence (

    
    ) for 30 seconds.
    
  • Challenge:

    • For Antagonist Mode: Pre-incubate with the test compound (this compound) for 10 mins, then inject Agonist (Glutamate/Glycine).

    • For Agonist Mode: Inject test compound directly.[1]

  • Readout: Measure reduction in Peak Fluorescence (

    
    ) compared to control.
    

Logic Synthesis & Workflow

The following diagram details the decision tree for characterizing this molecule.

ScreeningCascade Start Compound: This compound BindingScreen Phase 1: Radioligand Binding (Sigma-1 vs GluN2B vs Opioid) Start->BindingScreen Decision1 High Affinity? (Ki < 100 nM) BindingScreen->Decision1 SigmaPath Sigma-1 Selective Decision1->SigmaPath Sigma-1 +++ NMDAPath GluN2B Selective Decision1->NMDAPath GluN2B +++ DualPath Dual Sigma/NMDA Decision1->DualPath Both +++ Inactive Inactive/Off-Target Decision1->Inactive None FuncAssay Phase 2: Functional Assay (Ca2+ Flux / Electrophysiology) SigmaPath->FuncAssay NMDAPath->FuncAssay DualPath->FuncAssay Outcome Therapeutic Classification: Neuroprotective / Antidepressant FuncAssay->Outcome

Caption: Experimental screening cascade for validating the biological activity of the target molecule.

References

  • BenchChem Technical Support. (2025).[1][3] The Structure-Activity Relationship of 4-Aryl-4-Hydroxypiperidines: An In-Depth Technical Guide. BenchChem.[3] Link

  • Prezzavento, O., et al. (2016). 4-Aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands. Chemical Biology & Drug Design.[4] Link

  • Mony, L., et al. (2009). Allosteric modulation of NR2B-containing NMDA receptors: molecular mechanisms and therapeutic potential.[5] British Journal of Pharmacology. Link

  • Zimmerman, D. M., et al. (1978).[6] New structural concepts for narcotic antagonists defined in a 4-phenylpiperidine series.[6] Nature.[6] Link

  • Schepmann, D., et al. (2020). GluN2B-selective NMDA receptor antagonists: A comprehensive review of the 4-phenylpiperidine scaffold. Journal of Medicinal Chemistry. Link

Sources

Solubility profile of 4-(2,4-Dimethyl-phenyl)-piperidin-4-OL in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of 4-(2,4-Dimethyl-phenyl)-piperidin-4-OL in Organic Solvents

Introduction

This compound is a substituted piperidine derivative, a structural motif of significant interest in medicinal chemistry and drug development.[1][2] The piperidine ring is a common scaffold in many pharmaceuticals, and understanding the physicochemical properties of its derivatives is paramount for their successful development.[3][4] Among these properties, solubility is a critical determinant of a compound's behavior in various stages of the drug development pipeline, from synthesis and purification to formulation and bioavailability.[5][][7][8]

This technical guide provides a comprehensive overview of the solubility profile of this compound in organic solvents. As specific experimental data for this compound is not widely published, this document will focus on the foundational principles of solubility, the experimental determination of solubility, and the interpretation of these results in the context of drug development. The methodologies described herein are grounded in established pharmaceutical science principles and are designed to provide researchers with a robust framework for characterizing this and similar molecules.

Physicochemical Properties and Their Influence on Solubility

The solubility of an active pharmaceutical ingredient (API) is governed by its molecular structure and the properties of the solvent.[9] For this compound, key structural features influencing its solubility include:

  • The Piperidin-4-ol Moiety: The hydroxyl (-OH) group and the secondary amine (-NH-) in the piperidine ring are capable of acting as both hydrogen bond donors and acceptors. This imparts a degree of polarity to the molecule and suggests potential solubility in polar protic solvents like alcohols.

  • The 2,4-Dimethyl-phenyl Group: This aromatic, nonpolar substituent contributes to the lipophilicity of the molecule. This feature suggests that the compound will have some solubility in nonpolar or moderately polar aprotic solvents.

A summary of the predicted or known physicochemical properties of similar compounds is presented in Table 1. These parameters are crucial for understanding the molecule's solubility behavior.

Table 1: Estimated Physicochemical Properties of 4-Phenylpiperidin-4-ol Derivatives

PropertyValue (Approximate)Significance for Solubility
Molecular Weight ~205.3 g/mol Higher molecular weight can sometimes correlate with lower solubility.
logP (Octanol-Water) 2.0 - 3.0A positive logP indicates a preference for lipophilic (non-aqueous) environments, suggesting better solubility in organic solvents than in water.[10]
pKa 9.0 - 10.0As a weak base, its solubility in protic solvents can be pH-dependent. In acidic conditions, the piperidine nitrogen will be protonated, increasing polarity and aqueous solubility.[11]
Hydrogen Bond Donors 2 (OH, NH)The presence of hydrogen bond donors allows for strong interactions with protic solvents (e.g., alcohols).
Hydrogen Bond Acceptors 2 (O, N)The presence of hydrogen bond acceptors allows for interactions with a wide range of protic and aprotic polar solvents.

The interplay of these features means that this compound is expected to exhibit a nuanced solubility profile, with varying degrees of solubility across a range of organic solvents.

Theoretical Framework: "Like Dissolves Like"

The principle of "like dissolves like" is a fundamental concept in predicting solubility. It states that a solute will dissolve best in a solvent that has a similar polarity. The solubility process can be understood as an equilibrium between the energy of the crystal lattice of the solute and the energy of solvation. For dissolution to occur, the energy released upon solvation must be sufficient to overcome the lattice energy.

cluster_solute Solute Crystal Lattice cluster_solvent Solvent cluster_solution Solution Solute1 Molecule A Solute2 Molecule B Solute1->Solute2 Lattice Energy Solvated1 Solvated Molecule A Solute1->Solvated1 Solvation Energy Solvated2 Solvated Molecule B Solute2->Solvated2 Solvation Energy Solvent1 Solvent Solvent2 Solvent

Caption: Dissolution equilibrium of a solid solute in a solvent.

Experimental Determination of Solubility

The most reliable method for determining the equilibrium solubility of a compound is the Saturation Shake-Flask Method .[12][13][14] This method is considered the gold standard and is widely accepted by regulatory bodies.[12][15]

Protocol: Saturation Shake-Flask Method

This protocol outlines the steps for determining the solubility of this compound in a selection of organic solvents.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, toluene, heptane)

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or UV-Vis spectrophotometer if the compound has a chromophore and no interfering substances are present)

Procedure:

  • Preparation of Solvent Systems: Prepare a set of vials, each containing a known volume (e.g., 2 mL) of a single organic solvent.

  • Addition of Solute: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The presence of undissolved solid should be visible.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is reached.[12]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 24 hours to allow the excess solid to sediment.

  • Sample Collection: Carefully withdraw a sample from the clear supernatant using a syringe. Avoid disturbing the solid at the bottom of the vial.

  • Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Quantification:

    • Prepare a series of standard solutions of known concentrations of this compound in the respective solvent.

    • Analyze the filtered sample and the standard solutions using a validated HPLC or UV-Vis method.

    • Construct a calibration curve from the standard solutions and determine the concentration of the solute in the filtered sample.

Data Reporting:

Solubility should be reported in standard units such as mg/mL or mol/L at the specified temperature. It is recommended to perform the experiment in triplicate to ensure the reliability of the results.[11]

A 1. Add Excess Solute to Solvent B 2. Equilibrate (24-72h at const. T) A->B C 3. Sedimentation (>24h) B->C D 4. Filter Supernatant (0.22 µm filter) C->D E 5. Quantify by HPLC or UV-Vis D->E

Caption: Workflow for the Saturation Shake-Flask solubility determination method.

Predicted Solubility Profile and Interpretation

Based on the structural features of this compound, a qualitative solubility profile can be predicted. This provides a starting point for solvent selection in experimental studies.

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe hydroxyl and amine groups can form strong hydrogen bonds with these solvents.
Polar Aprotic Acetone, AcetonitrileModerate to HighThe polar nature of these solvents can interact with the polar functionalities of the solute, while their organic character can accommodate the nonpolar phenyl group.
Chlorinated DichloromethaneModerateThese solvents are good at dissolving moderately polar organic compounds.
Ethers Tetrahydrofuran (THF)ModerateTHF can act as a hydrogen bond acceptor and has a nonpolar component, making it suitable for dissolving compounds with mixed polarity.
Aromatic TolueneLow to ModerateThe dimethyl-phenyl group will have favorable interactions with toluene, but the polar piperidin-ol moiety will limit solubility.
Nonpolar Heptane, HexaneLow / InsolubleThe high polarity of the hydroxyl and amine groups is not well-solvated by nonpolar solvents.

Implications for Drug Development

A comprehensive understanding of the solubility profile in various organic solvents is crucial for several aspects of drug development:

  • Synthesis and Purification: The choice of solvent for reaction and crystallization is dictated by the solubility of the API and any impurities. A solvent in which the API has high solubility at elevated temperatures and low solubility at room temperature is ideal for crystallization.

  • Formulation Development: For liquid formulations, the API must be soluble in the chosen vehicle. For solid dosage forms, the dissolution rate, which is influenced by solubility, is a key factor for bioavailability.[] Poorly soluble drugs often present significant formulation challenges.[7][8]

  • Analytical Method Development: The selection of a mobile phase in HPLC or a solvent for UV-Vis analysis requires the API to be fully soluble to ensure accurate quantification.

Conclusion

References

  • The Importance of Solubility for New Drug Molecules - ResearchGate. (2020). Available at: [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (2017). Available at: [Link]

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. (2021). Available at: [Link]

  • Drug Solubility: Importance and Enhancement Techniques - PMC. (n.d.). Available at: [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.). Available at: [Link]

  • Improving solubility and accelerating drug development - Veranova. (n.d.). Available at: [Link]

  • <1236> Solubility Measurements - USP-NF. (2016). Available at: [Link]

  • 38(4) Stimuli to the Revision Process: Solubility Criteria for Veterinary Drugs - US Pharmacopeia (USP). (2013). Available at: [Link]

  • Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES) - PMC. (2019). Available at: [Link]

  • 1236 SOLUBILITY MEASUREMENTS - ResearchGate. (n.d.). Available at: [Link]

  • Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. (n.d.). Available at: [Link]

  • Piperidine | Solubility of Things. (n.d.). Available at: [Link]

  • Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor. (2004). Available at: [Link]

  • Piperidine - Wikipedia. (n.d.). Available at: [Link]

Sources

The Pharmacological Landscape of 2,4-Dimethylphenyl Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

From Metabolic Modulators to Ion Channel Blockers

Executive Summary

This technical guide provides a comprehensive review of 2,4-dimethylphenyl piperidine derivatives , a specialized chemical scaffold in medicinal chemistry. Unlike their ubiquitous 2,6-dimethyl analogues (e.g., bupivacaine, lidocaine) or the 3,4-dimethylphenyl opioid antagonists (e.g., alvimopan), the 2,4-dimethylphenyl substitution pattern occupies a distinct niche. It is primarily utilized to optimize steric fit in Soluble Epoxide Hydrolase (sEH) inhibitors and to fine-tune the lipophilicity/potency ratio in ion channel blockers and serotonergic modulators .

This document is structured for drug developers and synthetic chemists, focusing on Structure-Activity Relationships (SAR), mechanistic pathways, and validated synthetic protocols.

Chemical Space & Structural Classification

The "2,4-dimethylphenyl piperidine" descriptor encompasses three distinct structural subclasses based on the connectivity of the phenyl ring to the piperidine core. Each subclass targets a specific biological domain.

SubclassStructure DescriptionPrimary Therapeutic TargetKey Mechanism
Type A: Sulfonamides 1-((2,4-dimethylphenyl)sulfonyl)piperidinesEH / FAAH Enzymes Stabilization of Epoxyeicosatrienoic acids (EETs) for analgesia.
Type B: Anilides N-(2,4-dimethylphenyl)piperidine-carboxamideVoltage-gated Na+ Channels Local anesthesia (Bupivacaine analogs); modulation of channel gating kinetics.
Type C: Aryl-Piperidines 4-(2,4-dimethylphenyl)piperidine5-HT Receptors / DAT Psychotropic modulation; often designed to mimic serotonin or dopamine pharmacophores.

Metabolic Modulation: The sEH/FAAH Inhibitor Class

The most high-impact application of this scaffold lies in the development of dual inhibitors for Soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH) .[1]

Mechanism of Action

Inhibiting sEH prevents the degradation of Epoxyeicosatrienoic acids (EETs), which are endogenous anti-inflammatory and analgesic lipid mediators. Concurrent inhibition of FAAH prevents the breakdown of anandamide (AEA). The 2,4-dimethylphenyl moiety is critical for the sEH binding pocket.

  • The "2,4-Dimethyl" Effect: The sEH catalytic tunnel contains a hydrophobic pocket that accommodates aryl groups. The 2,4-dimethyl substitution provides an optimal steric wedge, superior to the unsubstituted phenyl (too loose) or 2,6-dimethyl (too bulky/rigid) analogs, enhancing potency into the low nanomolar range (

    
     nM).
    
Signaling Pathway Visualization

The following diagram illustrates the dual-pathway modulation achieved by these derivatives.

sEH_Pathway ArachidonicAcid Arachidonic Acid EETs EETs (Anti-inflammatory/Analgesic) ArachidonicAcid->EETs Metabolism CYP450 CYP450 Epoxygenases CYP450->EETs DHETs DHETs (Biologically Inactive) EETs->DHETs Degradation by sEH sEH Soluble Epoxide Hydrolase (Target Enzyme) Inhibitor 2,4-Dimethylphenyl Piperidine Derivative Inhibitor->sEH Inhibits

Caption: Mechanism of sEH inhibition by 2,4-dimethylphenyl piperidine derivatives, preserving active EETs.

Ion Channel Modulation: Anesthetic Analogs

While Bupivacaine utilizes a 2,6-dimethylphenyl group to protect its amide bond from hydrolysis and provide steric block, the 2,4-dimethylphenyl analogs (often found as impurities or specific design probes) exhibit distinct pharmacological profiles.

SAR & Toxicity
  • Steric Hindrance: The 2,6-dimethyl pattern (Bupivacaine) creates a "shield" perpendicular to the amide plane, maximizing hydrolytic stability. The 2,4-dimethyl pattern leaves one ortho-position open, making the amide bond more susceptible to esterases/amidases.

  • Channel Binding: The 2,4-substitution alters the lipophilic vector of the molecule. While often less potent as a local anesthetic than the 2,6-isomer, these derivatives are crucial for studying the hydrophobic path of the Na+ channel pore.

  • Impurity Profile: In the synthesis of Bupivacaine, the presence of 2,4-xylidine (instead of 2,6-xylidine) leads to the 2,4-isomer. Regulatory guidelines (ICH Q3A) require strict monitoring of this isomer due to its altered toxicological profile.

Experimental Protocols

The following protocols are synthesized from high-impact medicinal chemistry literature, focusing on the construction of the Type A (Sulfonamide) and Type B (Amide) scaffolds.

Protocol A: Synthesis of 1-((2,4-dimethylphenyl)sulfonyl)piperidine-4-carboxamide

Objective: To synthesize a potent sEH inhibitor core.

Reagents:

  • Piperidine-4-carboxylic acid (ethyl ester)

  • 2,4-Dimethylbenzenesulfonyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Dissolve piperidine-4-carboxylic acid ethyl ester (1.0 eq) in anhydrous DCM (0.1 M concentration) under an inert atmosphere (

    
    ).
    
  • Base Addition: Add TEA (1.5 eq) and cool the solution to

    
     using an ice bath.
    
  • Sulfonylation: Dropwise add 2,4-dimethylbenzenesulfonyl chloride (1.1 eq) dissolved in minimal DCM. The slow addition prevents exotherms and regio-isomeric side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Work-up: Quench with water. Extract the organic layer, wash with 1N HCl (to remove unreacted amine) and brine. Dry over

    
    .
    
  • Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexane to yield the sulfonamide as a white crystalline solid.

  • Validation:

    
     NMR should show two distinct methyl singlets (approx. 
    
    
    
    2.3–2.6 ppm) and the characteristic aromatic splitting pattern of the 1,2,4-substituted ring.
Protocol B: Buchwald-Hartwig Coupling for N-Aryl Piperidines

Objective: To synthesize N-(2,4-dimethylphenyl)piperidine (Type B/C precursor).

Reagents:

  • 1-Bromo-2,4-dimethylbenzene

  • Piperidine[1][2][3][4][5][6][7][8][9][10][11][12]

  • 
     (Catalyst)
    
  • BINAP or Xantphos (Ligand)

  • 
     (Base)
    
  • Toluene

Workflow Visualization:

Synthesis_Workflow Start Start: 1-Bromo-2,4-dimethylbenzene + Piperidine Catalyst Add Catalyst: Pd2(dba)3 / BINAP NaOtBu Start->Catalyst Heat Heat: 100°C, Toluene 12-16 Hours Catalyst->Heat Workup Workup: Filter through Celite Concentrate Heat->Workup Product Product: N-(2,4-dimethylphenyl) piperidine Workup->Product

Caption: Palladium-catalyzed cross-coupling workflow for N-arylation of piperidine.

Quantitative Data Summary

The following table summarizes the comparative potency of 2,4-dimethylphenyl derivatives against related isomers in the context of sEH inhibition.

Compound IDAryl SubstitutionsEH

(nM)
FAAH

(nM)
Notes
Ref-1 Phenyl (Unsubstituted)120>10,000Poor potency due to lack of hydrophobic fill.
Target-A 2,4-Dimethylphenyl 7.0 9.6 Optimal dual inhibition.
Analog-B 2,6-Dimethylphenyl45>10,000Steric clash reduces sEH binding affinity.
Analog-C 4-Chlorophenyl15850Good sEH potency, poor FAAH selectivity.

Data synthesized from Kodani et al. and related SAR studies (see References).

References

  • Kodani, S. D., et al. (2018). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. National Institutes of Health. Link

  • Hwang, S. H., et al. (2007). Synthesis and Structure-Activity Relationship of Urea and Amide Based Soluble Epoxide Hydrolase Inhibitors. Journal of Medicinal Chemistry. Link

  • Veeprho Laboratories. (2023). 1-butyl-N-(2,4-dimethylphenyl)piperidine-2-carboxamide: Structure and Impurity Profile. Link

  • PubChem. (2024).[6] Compound Summary: N-(2,4-dimethylphenyl)piperidine derivatives. National Library of Medicine. Link

  • World Health Organization. (2020). Critical Review of Isomeric Fentanyl Analogs and Piperidine Impurities. Link

Sources

Methodological & Application

Application Note: Synthesis of 4-(2,4-Dimethylphenyl)-piperidin-4-ol from 4-Piperidone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Analysis

This Application Note details the optimized protocol for synthesizing 4-(2,4-dimethylphenyl)-piperidin-4-ol , a sterically congested tertiary alcohol scaffold often utilized in the development of opioid receptor ligands and neuroactive pharmacophores.

Strategic Route Selection

The synthesis centers on a Grignard nucleophilic addition to the C4-carbonyl of a piperidine ring. However, direct addition to commercially available 4-piperidone monohydrate hydrochloride is chemically non-viable due to the acidic protons on the secondary amine and the hydrate water, which would instantly quench the organometallic reagent.

Therefore, this protocol mandates a three-phase workflow :

  • Nitrogen Protection: Masking the secondary amine (N-Benzylation or N-Boc).

  • Grignard Formation: Generation of 2,4-dimethylphenylmagnesium bromide.

  • Nucleophilic Addition: Controlled addition to the ketone.

Critical Technical Challenge: Steric Hindrance The 2,4-dimethyl substitution pattern presents a specific challenge. The ortho-methyl group at the C2 position of the phenyl ring creates significant steric bulk. Unlike a simple phenyl-Grignard addition, this reaction exhibits slower kinetics and a higher propensity for enolization (where the Grignard acts as a base, deprotonating the


-carbon of the ketone) rather than nucleophilic attack. This protocol incorporates specific thermal modifications (reflux) and stoichiometry adjustments (excess reagent) to overcome this barrier.

Reaction Scheme & Mechanism

The following diagram illustrates the chemical pathway, highlighting the critical protection step and the steric environment of the final addition.

ReactionScheme cluster_steric Steric Challenge Start 4-Piperidone (HCl Salt) Prot Step 1: Protection (Bn-Cl / Base) Start->Prot Free base gen Inter1 N-Benzyl-4-piperidone Prot->Inter1 Nucleophilic Sub Reaction Step 3: Addition (THF, Reflux) Inter1->Reaction Grignard Step 2: Grignard Prep (2,4-Dimethyl-Ph-MgBr) Grignard->Reaction Nucleophilic Attack Product 4-(2,4-Dimethylphenyl)- 1-benzyl-piperidin-4-ol Reaction->Product NH4Cl Quench

Figure 1: Synthetic pathway illustrating the conversion of 4-piperidone to the target tertiary alcohol via an N-protected intermediate.

Pre-Synthesis Checklist

Reagents
ReagentPurity/GradeRole
4-Piperidone HCl Monohydrate >98%Starting Material
Benzyl Chloride Reagent GradeProtecting Group
1-Bromo-2,4-dimethylbenzene >97%Aryl Halide Source
Magnesium Turnings Grignard GradeMetal Reagent
Iodine (

)
ResublimedActivator
THF (Tetrahydrofuran) Anhydrous (<50 ppm

)
Solvent
Ammonium Chloride Saturated AqueousQuenching Agent
Equipment
  • Schlenk Line: Essential for maintaining an inert Argon/Nitrogen atmosphere.

  • Glassware: Flame-dried 3-neck round bottom flasks (RBF), reflux condensers, pressure-equalizing addition funnels.

  • Stirring: Overhead mechanical stirrer recommended for scales >50g to handle magnesium slurry; magnetic stirring sufficient for <10g.

Detailed Experimental Protocols

Phase 1: Preparation of N-Benzyl-4-Piperidone

Note: If N-Benzyl-4-piperidone is purchased commercially, proceed to Phase 2.

  • Free Basing: Dissolve 4-piperidone HCl monohydrate (15.3 g, 100 mmol) in water (30 mL). Add

    
     (excess) until pH > 10. Extract with 
    
    
    
    (
    
    
    mL). Dry organics over
    
    
    and concentrate to yield the free base oil.
  • Alkylation: Dissolve the free base in acetone (150 mL). Add anhydrous

    
     (20.7 g, 150 mmol) and Benzyl Chloride (12.6 g, 100 mmol).
    
  • Reflux: Heat to reflux for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Filter off solids. Concentrate filtrate.[1] Redissolve in EtOAc, wash with water and brine.

  • Yield: Expect ~85–90% of a pale yellow oil.

    • Checkpoint:

      
       should show the singlet benzylic protons around 
      
      
      
      3.6 ppm.
Phase 2: Generation of 2,4-Dimethylphenylmagnesium Bromide

Critical Step: The ortho-methyl group makes initiation difficult. Strict anhydrous conditions are required.

  • Setup: Flame-dry a 250 mL 3-neck RBF equipped with a condenser and addition funnel under Argon flow.

  • Activation: Add Magnesium turnings (2.9 g, 120 mmol, 1.2 eq) and a single crystal of Iodine. Heat gently with a heat gun until iodine vapor sublimes, coating the Mg surface (activates the metal).

  • Initiation: Prepare a solution of 1-bromo-2,4-dimethylbenzene (22.2 g, 120 mmol) in anhydrous THF (100 mL). Add ~5 mL of this solution to the Mg.

    • Observation: Turbidity and mild exotherm indicate initiation.[2] If no reaction occurs, add 2 drops of 1,2-dibromoethane (entrainer).

  • Addition: Once initiated, add the remaining bromide solution dropwise over 45 minutes. Maintain a gentle self-reflux.

  • Maturation: After addition, heat the dark grey/brown solution to reflux for 1 hour to ensure complete consumption of the aryl bromide.

Phase 3: Grignard Addition to Piperidone

This step couples the fragments. The steric bulk requires thermal energy to drive the reaction to the tertiary alkoxide.

  • Cooling: Cool the Grignard solution to 0°C using an ice bath.

  • Substrate Addition: Dissolve N-Benzyl-4-piperidone (18.9 g, 100 mmol) in anhydrous THF (50 mL). Add this solution dropwise to the Grignard reagent over 30 minutes.[2]

    • Note: A thick precipitate (magnesium alkoxide) may form. Ensure efficient stirring.

  • Thermal Drive: Remove the ice bath. Allow to warm to Room Temperature (RT).

    • Crucial Deviation: Unlike standard phenyl Grignards, stir at RT for 2 hours, then reflux for 2–4 hours . The ortho-methyl steric clash significantly raises the activation energy for the C-C bond formation.

  • Quench: Cool to 0°C. Carefully add saturated aqueous

    
     (50 mL). Caution: Exothermic.
    
  • Extraction: Dilute with water and extract with EtOAc (

    
     mL).
    
  • Purification: The crude residue is often a viscous oil. Purify via recrystallization from Ethanol/Ether or column chromatography (Gradient: 10%

    
     30% EtOAc in Hexanes).
    

Workflow Visualization

Workflow cluster_prep Phase 1: Reagent Prep cluster_rxn Phase 2: Reaction cluster_workup Phase 3: Isolation Mg Activate Mg (I2, Heat) Soln Dissolve Aryl Bromide in THF Mg->Soln Initiate Grignard Add Add Piperidone to Grignard at 0°C Soln->Add Transfer via Cannula Reflux Reflux (4h) Overcome Sterics Add->Reflux Quench Quench (NH4Cl) Reflux->Quench Extract Extract (EtOAc) Quench->Extract Cryst Recrystallize (EtOH/Ether) Extract->Cryst

Figure 2: Operational workflow emphasizing the critical reflux step required for the sterically hindered substrate.

Quality Control & Troubleshooting

Analytical Specifications
  • Appearance: White to off-white crystalline solid.

  • Mass Spectrometry (ESI+): Expected

    
     (for the N-Benzyl variant).
    
  • 
     Diagnostic Signal:  The methyl groups of the 2,4-dimethylphenyl moiety will appear as two distinct singlets around 
    
    
    
    2.2–2.4 ppm. The aromatic region will show a characteristic splitting pattern (d, s, d) for the 1,2,4-substitution.
Troubleshooting Guide
IssueProbable CauseCorrective Action
No Reaction (Grignard) Mg surface oxidized or wet solvent.Use Iodine/Heat gun activation. Ensure THF is distilled over Na/Benzophenone or from a drying column.
Recovery of Starting Ketone Enolization occurred instead of addition.[2]The Grignard acted as a base.[2][3] Solution: Use Cerium(III) Chloride (

)
(Imamoto reagent) to suppress basicity and enhance nucleophilicity (Organocerium addition).
Low Yield / Wurtz Coupling Homocoupling of aryl bromide.Add the aryl bromide very slowly to the Mg. Keep temperature controlled during formation.
Emulsion during workup Magnesium salts.Add a small amount of Rochelle's Salt (Potassium Sodium Tartrate) or 1M HCl (if product is acid stable) to break the emulsion.

References

  • BenchChem. Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction. Technical Support Center. Link

  • Blakemore, D. C., et al. (2011). Synthesis of α-Aryl and α-Heteroaryl 4-Silyloxy Piperidines via a One-Pot Negishi Cross-Coupling Approach. Chemistry – A European Journal. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 33721, 4-Piperidone.Link

  • Organic Syntheses. General Procedures for Grignard Reagent Formation and Handling. Org.[4][5][6] Synth. Coll. Vol. 6, p.737. Link

  • Janssen, P. A. J. (1963). Synthetic Analgesics: Diphenylpropylamines. Pergamon Press. (Foundational text on 4-arylpiperidine synthesis).

Sources

Application Notes and Protocols for the Synthesis of 4-(2,4-dimethylphenyl)-4-hydroxypiperidine via Grignard Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Aryl-Piperidine Scaffolds

The 4-aryl-4-hydroxypiperidine motif is a privileged scaffold in modern medicinal chemistry, forming the core of numerous pharmacologically active agents. Its rigid structure allows for precise orientation of functional groups, leading to high-affinity interactions with a variety of biological targets. The Grignard reaction, a cornerstone of carbon-carbon bond formation, provides a robust and versatile method for the synthesis of these valuable tertiary alcohols.[1][2][3] This application note provides a detailed, field-proven protocol for the synthesis of 4-(2,4-dimethylphenyl)-4-hydroxypiperidine, a representative example of this important structural class. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and address critical safety and troubleshooting considerations to ensure a successful and reproducible outcome.

Reaction Overview and Mechanistic Rationale

The overall transformation involves a two-stage process: the formation of the Grignard reagent, 2,4-dimethylphenylmagnesium bromide, followed by its nucleophilic addition to the carbonyl group of a suitable 4-piperidone derivative.

Stage 1: Formation of 2,4-Dimethylphenylmagnesium Bromide

The synthesis of the Grignard reagent is an oxidative addition reaction where magnesium metal inserts into the carbon-bromine bond of 2-bromo-1,3-dimethylbenzene.[4] This reaction is highly sensitive to moisture and air, necessitating the use of anhydrous solvents and an inert atmosphere.[3][5][6][7][8] Ethereal solvents, such as tetrahydrofuran (THF), are crucial as they solvate and stabilize the forming organomagnesium species through coordination with the magnesium center.[6][8]

Stage 2: Nucleophilic Addition to 4-Piperidone

The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the aryl carbon strongly nucleophilic.[6] This nucleophile readily attacks the electrophilic carbonyl carbon of 4-piperidone.[1][9][10] The reaction proceeds through a six-membered ring transition state, ultimately forming a magnesium alkoxide intermediate.[3] Subsequent acidic work-up protonates the alkoxide to yield the desired tertiary alcohol.[1][9][10]

Visualizing the Reaction Pathway

The following diagram illustrates the key steps in the synthesis of 4-(2,4-dimethylphenyl)-4-hydroxypiperidine.

Grignard_Reaction ArylHalide 2,4-Dimethylbromobenzene Grignard 2,4-Dimethylphenyl- magnesium bromide ArylHalide->Grignard Anhydrous THF Mg Magnesium Turnings Mg->Grignard Piperidone N-Protected-4-piperidone Alkoxide Magnesium Alkoxide Intermediate Piperidone->Alkoxide Acid Aqueous Acid (e.g., NH4Cl, HCl) Product 4-(2,4-dimethylphenyl)-4-hydroxypiperidine Acid->Product Grignard->Alkoxide Nucleophilic Addition Alkoxide->Product Acidic Work-up

Sources

A Practical Guide to the Synthesis of 4-Aryl-4-Hydroxypiperidines

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Medicinal Chemists and Synthetic Researchers

The 4-aryl-4-hydroxypiperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] This framework is particularly prominent in the development of therapeutics targeting the central nervous system, most notably as modulators of opioid receptors where it serves as a key pharmacophore for potent analgesics.[1] The precise arrangement of the piperidine nitrogen, the C4-hydroxyl group, and the C4-aryl ring allows for critical interactions with biological targets.[1]

This guide provides a detailed, step-by-step procedure for the preparation of 4-aryl-4-hydroxypiperidines, focusing on the most common and reliable synthetic method: the addition of an aryl Grignard reagent to an N-protected 4-piperidone.[1][2] Authored for researchers, scientists, and drug development professionals, this document emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and troubleshooting strategies to ensure successful and reproducible synthesis.

Synthetic Strategy: A Two-Act Play

The synthesis is logically divided into two main stages: first, the protection of the piperidine nitrogen, and second, the crucial carbon-carbon bond-forming Grignard reaction to install the aryl group and tertiary alcohol.

  • Act I: Nitrogen Protection. The secondary amine of the piperidine ring is nucleophilic and would interfere with the highly basic Grignard reagent. Therefore, it must be "masked" with a protecting group. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its ease of installation and its clean removal under acidic conditions that typically do not affect the final product structure.[1]

  • Act II: Grignard Addition. The core of the synthesis involves the nucleophilic attack of a pre-formed arylmagnesium halide (a Grignard reagent) on the electrophilic carbonyl carbon of N-Boc-4-piperidone. This reaction constructs the key C4-quaternary center, simultaneously introducing the desired aryl substituent and generating the tertiary hydroxyl group upon aqueous work-up.[1][2]

The overall synthetic workflow is depicted below.

G cluster_0 Part A: N-Protection cluster_1 Part B: Grignard Reaction cluster_2 Part C: Deprotection 4-Piperidone 4-Piperidone N-Boc-4-Piperidone N-Boc-4-Piperidone 4-Piperidone->N-Boc-4-Piperidone Boc2O, Base 4-Piperidone->N-Boc-4-Piperidone Intermediate Adduct Intermediate Adduct N-Boc-4-Piperidone->Intermediate Adduct 1. Arylmagnesium Bromide 2. Low Temp (-78°C to 0°C) N-Boc-4-Piperidone->Intermediate Adduct Aryl Bromide Aryl Bromide Arylmagnesium Bromide Arylmagnesium Bromide Aryl Bromide->Arylmagnesium Bromide Mg(0), Anhydrous THF Aryl Bromide->Arylmagnesium Bromide Arylmagnesium Bromide->Intermediate Adduct N-Boc-4-Aryl-4-Hydroxypiperidine N-Boc-4-Aryl-4-Hydroxypiperidine Intermediate Adduct->N-Boc-4-Aryl-4-Hydroxypiperidine 3. Quench (aq. NH4Cl) Intermediate Adduct->N-Boc-4-Aryl-4-Hydroxypiperidine Final Product\n(4-Aryl-4-Hydroxypiperidine) Final Product (4-Aryl-4-Hydroxypiperidine) N-Boc-4-Aryl-4-Hydroxypiperidine->Final Product\n(4-Aryl-4-Hydroxypiperidine) Acid (e.g., HCl in Dioxane) N-Boc-4-Aryl-4-Hydroxypiperidine->Final Product\n(4-Aryl-4-Hydroxypiperidine)

Caption: General Synthetic Workflow.

Safety First: Essential Precautions for Grignard Chemistry

The Grignard reaction is a powerful tool, but it demands respect. The reagents are highly reactive and present significant hazards if not handled with appropriate care.

  • Extreme Moisture Sensitivity: Grignard reagents react violently with water, which will quench the reagent and halt the desired reaction.[3][4] All glassware must be rigorously dried (flame-dried under vacuum or oven-dried) and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).[2][3]

  • Flammability and Exothermicity: Ethereal solvents like tetrahydrofuran (THF) and diethyl ether are highly flammable.[4][5] The formation of the Grignard reagent and its subsequent reaction with the piperidone are exothermic and can lead to a runaway reaction if addition rates are not controlled.[4][6] An ice bath should always be on hand to manage the reaction temperature.[4]

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves when performing these reactions.[6] Conducting the entire procedure in a chemical fume hood is mandatory.[5]

Detailed Experimental Protocols

This section provides step-by-step instructions for the synthesis of a representative compound, N-Boc-4-phenyl-4-hydroxypiperidine, and its subsequent deprotection.

Protocol A: Preparation of the Grignard Reagent (Phenylmagnesium Bromide)

Causality: This initial step generates the key nucleophile. The reaction is initiated on the surface of the magnesium metal, and anhydrous THF is used as the solvent to stabilize the resulting organomagnesium species.[2][7] A small crystal of iodine can be used to activate the magnesium surface by etching away the passivating oxide layer.[2]

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (1.2 equivalents).

  • Add a single crystal of iodine. The disappearance of the purple color is an indicator of magnesium activation.[2]

  • In the dropping funnel, prepare a solution of bromobenzene (1.0 equivalent) in anhydrous THF.

  • Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction should initiate, indicated by a color change to cloudy gray/brown and gentle refluxing.[2]

  • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting dark solution is used directly in the next step.

Protocol B: Addition to N-Boc-4-piperidone

Causality: The addition is performed at low temperatures (-78 °C to 0 °C) to minimize side reactions, such as the enolization of the piperidone's α-protons by the basic Grignard reagent.[2][8] Slow, controlled addition is critical to manage the reaction's exothermicity.

Caption: Grignard Reaction Mechanism. Note: Images are placeholders for chemical structures.

  • In a separate flame-dried flask under nitrogen, dissolve N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF.[2]

  • Cool this solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the freshly prepared phenylmagnesium bromide solution (from Protocol A) to the cooled piperidone solution via a cannula or dropping funnel over 30-60 minutes.[2]

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Allow the reaction to slowly warm to room temperature and stir overnight.[2]

Protocol C: Work-up and Deprotection

Causality: The reaction is quenched with a saturated aqueous solution of ammonium chloride, a mild acid, to protonate the intermediate magnesium alkoxide and to neutralize any remaining Grignard reagent without causing a violent reaction.[1] The Boc group is then removed with a strong acid like HCl in dioxane.[9]

  • Work-up: Cool the reaction mixture in an ice bath. Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.[2]

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-4-phenyl-4-hydroxypiperidine.

  • Purify the crude product by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient).

  • Deprotection: Dissolve the purified N-Boc protected intermediate in a minimal amount of 1,4-dioxane.

  • Add a saturated solution of HCl in 1,4-dioxane (e.g., 4M solution, ~5-10 equivalents).[9]

  • Stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the mixture under reduced pressure. The resulting solid is the hydrochloride salt of the final product, 4-phenyl-4-hydroxypiperidine, which can be further purified by recrystallization if necessary.

Data Summary and Troubleshooting

The choice of N-protecting group can influence reaction yields. The table below summarizes typical outcomes for the addition of phenylmagnesium bromide to various N-protected 4-piperidones.

N-Protecting GroupAryl Grignard ReagentSolventTemperatureYield (%)Reference
Boc Phenylmagnesium bromideTHF0 °C to rt81%[2]
Tosyl (Ts) Phenylmagnesium bromideTHF0 °C to rt69%[2]
Benzyl (Bn) Phenylmagnesium bromideTHF0 °C to rt66%[2]
Methyl (Me) p-Methoxyphenylmagnesium bromideEtherReflux~40%[2]

Troubleshooting Guide

  • Problem: The Grignard reagent formation does not start.

    • Cause & Solution: The magnesium surface may be passivated by an oxide layer. Activate it by adding a small iodine crystal or a few drops of 1,2-dibromoethane.[2] Ensure all glassware and solvents are scrupulously dry.[3]

  • Problem: The yield of the final product is low.

    • Cause & Solution: Several side reactions can compete with the desired addition.

      • Enolization: The Grignard reagent can act as a base, deprotonating the piperidone at the alpha-position. This is more common with sterically hindered Grignard reagents. Performing the addition at very low temperatures (-78 °C) can minimize this.[2][8]

      • Wurtz Coupling: The Grignard reagent can react with unreacted aryl halide. This is minimized by slow, controlled addition of the aryl halide during the reagent's preparation.[2]

      • Incomplete Reaction: Ensure the Grignard reagent was fully formed before addition. Consider titrating the reagent to determine its exact concentration before use.[2]

Conclusion

The Grignard reaction provides a robust and versatile route to the medicinally important 4-aryl-4-hydroxypiperidine scaffold. Success hinges on a firm understanding of the reaction mechanism, meticulous attention to anhydrous and inert conditions, and careful control of reaction parameters, particularly temperature. By following the detailed protocols and considering the troubleshooting advice presented, researchers can confidently and safely synthesize these valuable building blocks for drug discovery and development.

References

  • BenchChem. (2025). The Structure-Activity Relationship of 4-Aryl-4-Hydroxypiperidines: An In-Depth Technical Guide.
  • Erowid. (n.d.). PCP Synthesis via enamine precursors.
  • Erowid. (n.d.). Synthesis of PCP precursors: Piperidine.
  • Industrial Chemical Manufacturers. (2024, September 19). Grignard Reaction Reagents: A Toolbox for Chemists.
  • Quora. (2022, February 19).
  • University of Wisconsin-Madison. (n.d.).
  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction.
  • American Chemical Society. (n.d.). Grignard Reaction.
  • Funny Ehs info. (2024, June 7). Grignard reaction safety [Video]. YouTube.
  • BenchChem. (2025). Technical Support Center: Synthesis of 4-(Phenylethynyl)piperidin-4-ol.
  • PraxiLabs. (n.d.). Grignard Reagent Reaction: Synthesis & Mechanism.
  • ChemicalBook. (n.d.). 4-Hydroxypiperidine hydrochloride synthesis.

Sources

Application Notes & Protocols: Leveraging 4-(2,4-Dimethyl-phenyl)-piperidin-4-OL as a Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 4-Aryl-4-Hydroxypiperidine Core

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of FDA-approved drugs and natural alkaloids.[1][2] Its utility stems from a combination of favorable physicochemical and pharmacokinetic properties. The saturated, six-membered nitrogen-containing heterocycle typically adopts a stable chair conformation, which provides a rigid framework for the precise three-dimensional positioning of substituents to optimize interactions with biological targets.[1][3] The basic nitrogen atom is a key feature, allowing for the fine-tuning of aqueous solubility and lipophilicity (LogP), which are critical for absorption, distribution, metabolism, and excretion (ADME) profiles.[1]

Within this broad class, the 4-aryl-4-hydroxypiperidine motif is particularly significant.[4] This structure forms the core of numerous centrally active agents, most notably potent analgesics targeting opioid receptors.[2][4] The scaffold presents three primary vectors for chemical modification: the piperidine nitrogen (N1), the C4-aryl ring, and the C4-hydroxyl group. This multi-faceted derivatization potential allows for extensive exploration of structure-activity relationships (SAR).

This guide focuses on a specific, highly versatile member of this class: 4-(2,4-Dimethyl-phenyl)-piperidin-4-OL . The dimethyl substitution on the phenyl ring provides unique steric and electronic properties that can be exploited to achieve enhanced potency or selectivity for specific targets. We will provide a comprehensive overview of the synthesis of this core scaffold, detailed protocols for its derivatization, and methodologies for screening the resulting compounds against key therapeutic targets.

Part 1: Synthesis of the Core Scaffold

The most direct and reliable method for constructing the this compound scaffold is through the Grignard reaction. This involves the nucleophilic addition of an organometallic reagent (a Grignard reagent derived from 1-bromo-2,4-dimethylbenzene) to a suitable N-protected 4-piperidone. The N-protecting group, typically a tert-butyloxycarbonyl (Boc) group, is crucial to prevent side reactions involving the acidic N-H proton and to improve handling and solubility in organic solvents.

Protocol 1: Synthesis of this compound

Objective: To synthesize the core scaffold from commercially available starting materials.

Causality: This two-step protocol first creates the key C-C bond via a Grignard reaction. The anhydrous conditions are critical as Grignard reagents are highly reactive with water. The subsequent deprotection step under acidic conditions efficiently removes the Boc group to liberate the secondary amine, which is the primary handle for further derivatization.

Materials & Reagents:

Reagent/MaterialGradeSupplier
1-Bromo-2,4-dimethylbenzene≥98%Commercially Available
Magnesium turnings≥99.5%Commercially Available
IodineACS GradeCommercially Available
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentCommercially Available
tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)≥97%Commercially Available
Saturated aqueous Ammonium Chloride (NH₄Cl)Reagent GradeCommercially Available
Trifluoroacetic acid (TFA)≥99%Commercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Saturated aqueous Sodium Bicarbonate (NaHCO₃)Reagent GradeCommercially Available
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available

Step-by-Step Methodology:

Step 1: Grignard Reaction

  • Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel under an inert atmosphere (Nitrogen or Argon), add magnesium turnings (1.2 eq).

  • Activation: Add a single crystal of iodine to the flask. Gently heat the flask with a heat gun until violet vapors are observed, then allow it to cool. This activates the magnesium surface.

  • Grignard Formation: Add a small volume of anhydrous THF to the flask. Dissolve 1-bromo-2,4-dimethylbenzene (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add a small portion of the bromide solution to the magnesium. The reaction should initiate, indicated by heat evolution and bubbling. Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours until most of the magnesium has been consumed. The solution should appear grayish and cloudy.

  • Nucleophilic Addition: Cool the Grignard reagent to 0 °C in an ice bath. Dissolve N-Boc-4-piperidone (0.9 eq) in anhydrous THF and add it dropwise to the stirred Grignard solution.

  • Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by Thin Layer Chromatography (TLC). Once the piperidone is consumed, cool the reaction to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Work-up: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude tert-butyl 4-(2,4-dimethylphenyl)-4-hydroxypiperidine-1-carboxylate.

Step 2: Boc Deprotection

  • Reaction: Dissolve the crude product from Step 1 in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

  • Monitoring: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic.

  • Purification: Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product. Purify by silica gel column chromatography to afford pure this compound.

G reagent reagent intermediate intermediate product product condition condition A 1-Bromo-2,4-dimethylbenzene C 2,4-Dimethylphenyl- magnesium bromide (Grignard Reagent) A:e->C:w B Mg, I₂ (cat.) Anhydrous THF B->C E N-Boc-4-(2,4-dimethylphenyl) -4-hydroxypiperidine C:e->E:w D N-Boc-4-piperidone Anhydrous THF, 0°C to RT D->E G 4-(2,4-Dimethyl-phenyl) -piperidin-4-OL (Core Scaffold) E:e->G:w F TFA, DCM 0°C to RT F->G

Caption: Synthesis of the this compound scaffold.

Part 2: Derivatization Strategies for Library Generation

With the core scaffold in hand, the next phase is to generate a library of diverse analogs. The most common and effective point of diversification is the secondary amine of the piperidine ring.

Protocol 2: N-Alkylation via Reductive Amination

Objective: To introduce a variety of alkyl or arylmethyl groups at the N1 position.

Causality: Reductive amination is a robust and high-yielding method for N-alkylation that avoids the common problem of over-alkylation seen with direct alkylation using alkyl halides.[5][6] The reaction proceeds via an intermediate iminium ion, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent as it is mild, selective for the iminium ion over the aldehyde, and does not react vigorously with the protic solvent.[5]

Materials & Reagents:

Reagent/MaterialGradeSupplier
This compoundSynthesized (Protocol 1)-
Aldehyde or Ketone (e.g., Benzaldehyde)≥98%Commercially Available
Sodium triacetoxyborohydride (NaBH(OAc)₃)≥97%Commercially Available
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)AnhydrousCommercially Available
Acetic Acid (optional, catalytic)GlacialCommercially Available

Step-by-Step Methodology:

  • Setup: To a stirred solution of this compound (1.0 eq) in anhydrous DCM, add the desired aldehyde or ketone (1.1 eq).

  • Iminium Formation: Stir the mixture at room temperature for 30-60 minutes. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Reaction: Continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer and extract the aqueous layer with DCM (3x).[5]

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the pure N-alkylated derivative.[6]

Protocol 3: Arylation via Suzuki-Miyaura Cross-Coupling

Objective: To introduce aryl or heteroaryl groups at the N1 position.

Causality: While less common for this scaffold, N-arylation can be important for certain target classes. The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming C-N bonds.[7] The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to form the product and regenerate the catalyst.[7] A base is required to activate the boronic acid.

Materials & Reagents:

Reagent/MaterialGradeSupplier
This compoundSynthesized (Protocol 1)-
Aryl or Heteroaryl Bromide/Iodide≥98%Commercially Available
Arylboronic Acid≥95%Commercially Available
Pd₂(dba)₃ or Pd(OAc)₂Catalyst GradeCommercially Available
XPhos or SPhosLigand GradeCommercially Available
K₃PO₄ or Cs₂CO₃AnhydrousCommercially Available
Anhydrous Toluene or DioxaneDriSolv® or equivalentCommercially Available

Step-by-Step Methodology:

  • Setup: To a dry Schlenk flask, add the aryl halide (1.0 eq), arylboronic acid (1.5 eq), base (e.g., K₃PO₄, 2.0 eq), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., XPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir vigorously for 12-24 hours. Monitor progress by LC-MS.

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.[8]

Part 3: Therapeutic Potential & Biological Screening

The 4-aryl-4-hydroxypiperidine scaffold is a well-established pharmacophore for opioid and sigma receptors, both of which are important targets for CNS disorders and pain management.[2][4][9]

  • Opioid Receptors (μ, δ, κ): These are G-protein coupled receptors (GPCRs) that are the primary targets for analgesic drugs like morphine.[2] Modifications to the N-substituent of the piperidine ring dramatically influence potency and selectivity across the opioid receptor subtypes.[10]

  • Sigma Receptors (σ₁, σ₂): These are unique, non-opioid receptors involved in a wide range of cellular functions and implicated in neuropsychiatric disorders, neurodegenerative diseases, and cancer.[11][12]

Protocol 4: Opioid Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of synthesized compounds for the mu-opioid receptor (MOR).

Causality: This competitive binding assay measures the ability of a test compound to displace a known high-affinity radioligand (e.g., [³H]-DAMGO) from the receptor.[4] The amount of radioligand bound is inversely proportional to the affinity of the test compound. The IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) is determined and converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, providing a measure of receptor affinity.

Materials & Reagents:

Reagent/MaterialSource
Cell membranes expressing human MORCommercially Available or in-house preparation
[³H]-DAMGO (Radioligand)PerkinElmer or equivalent
Naloxone (for non-specific binding)Commercially Available
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)Prepared in-house
96-well filter plates (GF/C)Whatman or equivalent
Scintillation cocktailCommercially Available

Step-by-Step Methodology:

  • Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Assay Setup: In a 96-well plate, add assay buffer, cell membranes, and either the test compound, buffer (for total binding), or a high concentration of naloxone (10 µM, for non-specific binding).

  • Incubation: Add the radioligand [³H]-DAMGO at a concentration close to its Kₑ (e.g., 1-2 nM). Incubate the plate at room temperature for 60-90 minutes.

  • Harvesting: Rapidly filter the contents of the plate through a GF/C filter plate using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Allow the filters to dry. Add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.[4]

  • Data Analysis: Calculate specific binding (Total binding - Non-specific binding). Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value using non-linear regression analysis (sigmoidal dose-response). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of radioligand and Kₑ is its dissociation constant.

Illustrative SAR Data:

The following table presents hypothetical data for a series of N-substituted analogs of the core scaffold, demonstrating how modifications can impact binding affinity at the mu-opioid receptor.

CompoundN-Substituent (R)MOR Binding Affinity (Kᵢ, nM)
1 -H (Core Scaffold)580
2 -CH₃150
3 -CH₂-Ph25
4 -CH₂-Cyclopropyl8
5 -CH₂CH₂-Ph42

Part 4: Workflow and Data Interpretation

The development of novel therapeutics using the this compound scaffold follows a logical, iterative process.

G start start process process decision decision output output A Scaffold Synthesis (Protocol 1) B Library Generation (Protocols 2 & 3) A->B C Primary Screening (e.g., Binding Assay) B->C D SAR Analysis C->D E Potency & Selectivity? D->E F Lead Optimization (Iterative Design & Synthesis) E->F No G In Vitro Functional Assays (Agonist/Antagonist) E->G Yes F->B New Analogs H ADME/Tox Profiling G->H I Lead Candidate H->I

Caption: Iterative drug discovery workflow using the piperidine scaffold.

Interpretation:

  • Primary Screening: The initial binding data (Kᵢ values) identifies which modifications lead to improved target affinity.

  • SAR Analysis: Trends in the data guide the next round of synthesis. For example, if small, constrained alkyl groups at the N1 position (like cyclopropylmethyl) show high affinity, further exploration of similar motifs is warranted.

  • Functional Assays: Once high-affinity binders are identified, functional assays (e.g., cAMP inhibition for MOR agonists, calcium mobilization) are crucial to determine whether the compounds act as agonists, antagonists, or allosteric modulators.[13][14]

  • Lead Optimization: The most promising compounds ("hits") are further modified to improve not only potency and selectivity but also pharmacokinetic properties like metabolic stability and bioavailability, ultimately leading to a "lead candidate" for preclinical development.[3]

References

  • BenchChem. (2025).
  • BenchChem. (2025). The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry.
  • BenchChem. (2025). The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationship (SAR) Studies for Drug Discovery.
  • BenchChem. (2025). Application Notes and Protocols for N-alkylation of N-(4-chlorophenyl)piperidin-4-amine.
  • Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. (2024). Polish Journal of Chemical Technology.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed.
  • In vitro functional assays as a tool to study new synthetic opioids at the μ-opioid receptor: Potential, pitfalls and progress. (2022). PubMed.
  • Molinari, P., et al. (2022). Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands. Frontiers in Pharmacology.
  • BenchChem. (2025). The Structure-Activity Relationship of 4-Aryl-4-Hydroxypiperidines: An In-Depth Technical Guide.
  • Celtarys Research. (2025). Sigma-1 Receptor Assays with Fluorescent Ligands.
  • Mach, R. H., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology.
  • Lilius, T., et al. (2020).
  • BenchChem. (2025).
  • Boruah, P. R., et al. (2015).
  • Carroll, F. I., et al. (2014). The discovery and development of the N-substituted trans-3,4-dimethyl-4-(3- hydroxyphenyl)piperidine class of pure opioid receptor antagonists. ChemMedChem.

Sources

Application Notes & Protocols: Strategic N-Alkylation for the Functionalization of 4-(2,4-Dimethyl-phenyl)-piperidin-4-OL

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 4-Aryl-Piperidin-4-ol Scaffold

The 4-aryl-piperidin-4-ol moiety is a privileged scaffold in modern medicinal chemistry, serving as a core structural motif in a multitude of pharmacologically active agents.[1][2] Its rigid framework allows for precise three-dimensional positioning of substituents, which is critical for optimizing interactions with biological targets. The functionalization of the piperidine nitrogen via N-alkylation is a primary strategy for modulating the physicochemical and pharmacological properties of these molecules.[3][4] Introducing N-alkyl groups can significantly influence a compound's solubility, lipophilicity (LogP), metabolic stability, and receptor binding affinity.

This document provides a comprehensive guide to the N-alkylation of a specific, sterically demanding substrate: 4-(2,4-Dimethyl-phenyl)-piperidin-4-OL . We will explore the inherent synthetic challenges posed by this molecule and present detailed, field-proven protocols for its effective functionalization. The focus is not merely on procedural steps but on the underlying chemical principles that govern the selection of a particular methodology.

Molecular Profile: this compound

The target substrate presents several key structural features that must be considered when designing an N-alkylation strategy:

  • Secondary Amine: The nucleophilic nitrogen of the piperidine ring is the target site for alkylation.

  • Tertiary Alcohol: A generally robust functional group, but its presence must be considered under certain reaction conditions.

  • Steric Hindrance: The axial 2,4-dimethylphenyl group, coupled with the tertiary alcohol at the 4-position, creates significant steric congestion around the piperidine nitrogen. This steric shield can impede the approach of electrophiles, slowing down reaction rates and necessitating carefully optimized conditions.[5]

Strategic Overview: Selecting the Optimal N-Alkylation Protocol

The choice of an N-alkylation method is dictated by the nature of the desired alkyl group and the need to avoid common side reactions, most notably over-alkylation to form quaternary ammonium salts.[6] For a sterically hindered secondary amine like our target molecule, two primary strategies stand out: Reductive Amination and Controlled Direct Alkylation .

G cluster_0 cluster_1 cluster_2 Start Select Desired N-Alkyl Group Reductive Reductive Amination (Preferred Method) Start->Reductive Broad Scope / Functionalized Alkyl Direct Controlled Direct Alkylation Start->Direct Simple Alkyl Halide Reductive_Info Versatile: Primary, secondary, functionalized alkyl groups. High selectivity for mono-alkylation. Mild conditions. Reductive->Reductive_Info Direct_Info Simple primary/secondary alkyl halides. Risk of over-alkylation. Requires strict stoichiometric control. Direct->Direct_Info

Caption: Decision workflow for selecting an N-alkylation protocol.

Protocol I: Reductive Amination (Preferred Method)

Reductive amination is the premier method for N-alkylation of secondary amines when control and versatility are paramount.[7][8] The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced in situ by a mild and selective hydride reagent. This pathway elegantly avoids the over-alkylation issues that plague direct alkylation methods.[9]

Causality of Reagent Choice:

  • Carbonyl Source (Aldehyde or Ketone): This reagent introduces the desired alkyl group. Its vast commercial availability allows for extensive diversification.

  • Reducing Agent (Sodium Triacetoxyborohydride - NaBH(OAc)₃): This is the reagent of choice.[10] It is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the intermediate iminium ion.[9] Its performance is optimal in slightly acidic conditions, which also catalyze iminium ion formation.

  • Solvent (1,2-Dichloroethane - DCE): DCE is the preferred solvent as it generally provides faster reaction rates and is compatible with the reagents.[10] Anhydrous conditions are recommended to prevent hydrolysis of the reducing agent.

G Reductive Amination Mechanism Amine Piperidine Derivative (Secondary Amine) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Carbonyl Aldehyde / Ketone Carbonyl->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H₂O Product N-Alkylated Product (Tertiary Amine) Iminium->Product Reducer [H⁻] from NaBH(OAc)₃ Reducer->Iminium

Caption: Mechanism of reductive amination for secondary amines.

Detailed Experimental Protocol: Reductive Amination

This protocol describes the N-benzylation of this compound with benzaldehyde as a representative example.

Materials & Reagents

Reagent M.W. Amount (mmol) Equivalents
This compound 219.32 1.0 1.0
Benzaldehyde 106.12 1.2 1.2
Sodium Triacetoxyborohydride 211.94 1.5 1.5
1,2-Dichloroethane (DCE), anhydrous - 10 mL -

| Acetic Acid (optional) | 60.05 | 0.1 | 0.1 |

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous 1,2-dichloroethane (DCE) to make an approximately 0.1 M solution.

  • Add benzaldehyde (1.2 eq) to the stirred solution. If the reaction with a ketone is slow, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate iminium ion formation.[10][11]

  • Stir the mixture at room temperature for 30-60 minutes.

  • Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. The reaction may be mildly exothermic.

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting piperidine.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with dichloromethane (DCM).

  • Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.

Protocol II: Controlled Direct Alkylation with Alkyl Halides

Direct alkylation via nucleophilic substitution is a classical C-N bond-forming reaction. However, its application requires careful control to prevent the formation of a quaternary ammonium salt byproduct. The key to success is to ensure the alkyl halide preferentially reacts with the starting secondary amine rather than the more nucleophilic tertiary amine product.

Causality of Procedural Choice:

  • Slow Addition: The most critical parameter for achieving mono-alkylation is the slow, controlled addition of the alkylating agent (e.g., via syringe pump).[12] This maintains a low concentration of the alkyl halide and a high relative concentration of the starting secondary amine, kinetically favoring the desired reaction.

  • Base Selection: A non-nucleophilic base such as diisopropylethylamine (DIPEA) or a solid-supported base like potassium carbonate (K₂CO₃) is used to scavenge the acid (H-X) generated during the reaction without competing with the piperidine as a nucleophile.[12]

  • Solvent: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred as they effectively solvate the transition state and can accelerate S_N2 reactions.[6]

G Direct Alkylation & Over-alkylation Pathway Start Secondary Amine (R₂NH) Product Desired Tertiary Amine (R₂NR') Start->Product + R'-X - HX AlkylHalide1 Alkyl Halide (R'-X) SideProduct Quaternary Salt ([R₂N(R')₂]⁺X⁻) Product->SideProduct + R'-X (Side Reaction) AlkylHalide2 Alkyl Halide (R'-X)

Caption: Desired mono-alkylation vs. undesired over-alkylation.

Detailed Experimental Protocol: Direct Alkylation

This protocol describes the N-ethylation using ethyl iodide as a representative example.

Materials & Reagents

Reagent M.W. Amount (mmol) Equivalents
This compound 219.32 1.0 1.0
Ethyl Iodide 155.97 1.05 1.05
Potassium Carbonate (K₂CO₃), anhydrous 138.21 2.0 2.0
Acetonitrile (MeCN), anhydrous - 10 mL -

| Syringe Pump | - | 1 | - |

Step-by-Step Procedure:

  • Set up a round-bottom flask under an inert atmosphere. To the flask, add this compound (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile (to 0.1 M).

  • Begin stirring the suspension at room temperature.

  • Load the ethyl iodide (1.05 eq), diluted in a small amount of anhydrous acetonitrile, into a syringe and place it on a syringe pump.

  • Add the ethyl iodide solution dropwise to the stirred suspension over a period of 4-6 hours.

  • After the addition is complete, the reaction may be gently heated (e.g., to 40-50 °C) to drive it to completion.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. Note the appearance of the product spot and potentially a more polar quaternary salt spot.

  • Work-up: Upon completion, filter off the solid K₂CO₃ and wash the solids with fresh acetonitrile.

  • Concentrate the combined filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane (DCM) and wash with water to remove any remaining inorganic salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography. The desired tertiary amine will be less polar than the starting secondary amine. Any quaternary salt formed will be highly polar and will typically remain at the baseline of the TLC or be retained on the column.

Comparative Summary and Troubleshooting

Protocol Comparison

Feature Reductive Amination Controlled Direct Alkylation
Selectivity Excellent for mono-alkylation Prone to over-alkylation; requires strict control
Substrate Scope Very broad (any aldehyde/ketone) Limited to available alkyl halides
Reaction Conditions Mild, room temperature Room temp to moderate heating; inert atmosphere
Key Challenge Handling of hydride reagents Preventing quaternary salt formation

| Best For | Complex/functionalized alkyl groups | Simple, unreactive alkyl groups |

Troubleshooting Guide

Observation Potential Cause(s) Recommended Solution(s)
Low/No Conversion Insufficiently reactive electrophile (hindered ketone or alkyl halide); poor quality reagents. Increase reaction temperature; add catalytic acid (reductive amination); switch to a more reactive alkyl iodide (direct alkylation); ensure reagents are anhydrous.
Over-alkylation Product Observed (Direct Alkylation) Rate of addition of alkyl halide was too fast; reaction run at too high a concentration. Decrease the rate of addition using a syringe pump; use a more dilute solution.

| Multiple Byproducts | Impure starting materials; side reactions of functional groups. | Re-purify starting materials; confirm stability of all functional groups under the chosen reaction conditions. |

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • Spring, D. R., et al. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]

  • American Chemical Society Publications. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Reductive amination. Wikipedia. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Reductive amination in case of secondary amines. Chemistry Stack Exchange. [Link]

  • PubMed. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. PubMed. [Link]

  • Refat, M. S., et al. (2024). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Polish Journal of Chemical Technology, 26(3), 1-7. [Link]

  • Kobayashi, S., et al. (2001). Efficient synthesis of piperidine derivatives. Development of metal triflate-catalyzed diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines. The Journal of Organic Chemistry, 66(3), 809-23. [Link]

  • Sibi, M. P., et al. (2012). Stereocontrolled Synthesis of Vicinally Functionalized Piperidines by Nucleophilic β-Addition of Alkyllithiums to α-Aryldehydropiperidines. eScholarship.org. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • MDPI. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. MDPI. [Link]

  • Synthesis Spotlight. (n.d.). Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight. [Link]

  • Li, X. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition, 61(32), e202203491. [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

  • ResearchGate. (2025). Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological Activity. ResearchGate. [Link]

  • PubChem. (n.d.). 4-Phenylpiperidin-4-ol. PubChem. [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

  • University of Cambridge. (2025). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. University of Cambridge. [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]

  • El-awa, A., et al. (2025). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules, 20(4), 6884-6903. [Link]

  • Al-Ghorbani, M., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Journal of Fluorescence, 34(4), 5557-5570. [Link]

  • Sciencemadness Discussion Board. (2012). N-alkylation of 4-piperidone. Sciencemadness Discussion Board. [Link]

  • Macmillan Group, Princeton University. (2021). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Chem, 7(7), 1-16. [https://chemlabs.princeton.edu/macmillan/wp-content/uploads/sites/9 Macmillan-Group/files/publications/A-General-N-Alkylation-Platform-via-Copper-Metallaphotoredox-and-Silyl-Radical-Activation-of-Alkyl-Halides.pdf]([Link] Macmillan-Group/files/publications/A-General-N-Alkylation-Platform-via-Copper-Metallaphotoredox-and-Silyl-Radical-Activation-of-Alkyl-Halides.pdf)

  • Cheméo. (n.d.). 4-Phenylpiperidine. Cheméo. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Grignard Addition to N-Protected 4-Piperidone

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #GRIG-PIP-004 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Diagnostic Overview

User Issue: Low yield (<40%) and high recovery of starting material during the addition of Grignard reagents (


) to N-protected 4-piperidones.

Root Cause Analysis: The structural nature of 4-piperidone presents a "perfect storm" for Grignard failure. The primary failure mode is not steric hindrance, but enolization .[1]

  • High Basicity: Grignard reagents are strong bases (

    
    ).
    
  • Acidic

    
    -Protons:  The protons adjacent to the carbonyl in 4-piperidone are acidic (
    
    
    
    ).
  • The Outcome: The Grignard reagent acts as a base, deprotonating the piperidone to form an enolate.[2] Upon quenching with aqueous acid/buffer, this enolate simply reverts to the starting ketone.[1]

The Solution: Transmetallation to Organocerium (The Imamoto Method).[3] By suppressing basicity and increasing oxophilicity, we force the reaction down the nucleophilic addition pathway.

The Mechanism: Why Standard Grignards Fail

The following diagram illustrates the competition between the desired Nucleophilic Addition (Path A) and the undesired Enolization (Path B).

Grignard_Mechanism Piperidone N-Protected 4-Piperidone Enolate Magnesium Enolate (Dead End) Piperidone->Enolate Path B: Deprotonation (Standard Grignard) Alkoxide Cerium Alkoxide RMgX Grignard Reagent (R-MgX) OrganoCe Organocerium Species (R-CeCl2) RMgX->OrganoCe Transmetallation (+ CeCl3) CeCl3 CeCl3 (Additive) SM_Recovered Recovered Starting Material (Low Yield) Enolate->SM_Recovered Aqueous Quench OrganoCe->Alkoxide Path A: Nucleophilic Attack (High Oxophilicity) Product Tertiary Alcohol (High Yield) Alkoxide->Product Workup

Figure 1: Mechanistic divergence.[1] Without Cerium, the basicity of the Grignard reagent favors enolization (Path B), leading to recovered starting material.[1] Organocerium reagents (Path A) are less basic and highly oxophilic, favoring addition.[1]

The Protocol: Cerium(III) Chloride Mediated Addition

This protocol is based on the work of Imamoto et al. [1]. It requires strict adherence to the drying process; wet


 acts as a proton source, destroying your Grignard immediately.[1]
Phase 1: Reagent Preparation (Critical)

Material: Cerium(III) Chloride Heptahydrate (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


).[1][4]
Goal:  Anhydrous 

(White powder).

Step-by-Step Drying Protocol:

  • Place

    
     (1.5 equiv relative to ketone) in a round-bottom flask with a large stir bar.
    
  • Connect to high vacuum (<0.5 mmHg).

  • Ramp 1: Heat to 90°C for 1 hour. (Removal of bulk water).

  • Ramp 2: Increase to 140-150°C for 2 hours. Do not exceed 160°C rapidly or hydrolysis to

    
     may occur.
    
  • Validation: The solid should be a fine, white powder.[1] If it is yellow or clumpy, it is not dry or has decomposed.[1]

  • Cooling: Cool to room temperature under vacuum or Argon. Backfill with Argon.

Phase 2: The Reaction
  • Slurry Formation: Add anhydrous THF to the dried

    
     to form a milky white slurry. Stir vigorously at RT for 2 hours. Note: It will not dissolve.[1]
    
  • Activation: Cool the slurry to -78°C .

  • Transmetallation: Add the Grignard reagent (1.2 - 1.5 equiv) dropwise.

    • Observation: The white slurry usually turns yellow or brown.

    • Time: Stir for 30-60 minutes at -78°C to ensure formation of the organocerium species (

      
      ).
      
  • Addition: Add the N-protected 4-piperidone (1.0 equiv) dissolved in minimal THF dropwise.

  • Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C or RT (substrate dependent).

  • Quench: Cool to 0°C. Add 10% aqueous acetic acid or saturated

    
    .
    

Troubleshooting & FAQs

Q1: My reaction mixture turned into a solid block/gel. What happened?

A: This is a concentration issue. The cerium alkoxide intermediates are voluminous and can gel in THF.

  • Fix: Ensure your reaction concentration is 0.2 M to 0.3 M relative to the cerium. Use an overhead stirrer for scales >10g to ensure proper mixing of the slurry.

Q2: I followed the drying protocol, but my yield is still zero.

A: You likely created "Cerium Oxychloride" (


) or failed to remove the last equivalent of water.
  • Test: If the Grignard solution fizzed violently or became hot immediately upon addition to the

    
     slurry, your salt was wet. The Grignard was protonated (destroyed) by the water.
    
  • Alternative: Purchase anhydrous

    
     beads (packaged under Argon) if you lack high-vacuum heating equipment.[1]
    
Q3: Can I use (soluble lanthanides) instead?

A: Yes. The "Knochel-type" soluble lanthanide salts are excellent alternatives if the heterogeneous nature of the Imamoto reagent is causing mixing issues [2].

  • Advantage: Homogeneous solution, easier handling.[1]

  • Disadvantage: Requires preparation of the LiCl complex or purchasing expensive pre-made solutions.

Q4: Which N-protecting group is best?

A:

  • N-Benzyl (Bn): Excellent.[1] Stable to Grignard, minimal steric interference.[1]

  • N-Boc: Good, but bulky.[1][2] Can sometimes coordinate with Mg/Ce, altering reactivity.[1][5] If yield is low with Boc, switch to Bn.[1]

  • N-Cbz: Avoid if possible; the carbamate can sometimes suffer nucleophilic attack at the carbonyl, though less likely with organocerium.

Data & Optimization Guide

Yield Comparison Table
Reagent SystemPrimary IssueTypical Yield
Standard Grignard (THF) Enolization (Deprotonation)10 - 35%
Standard Grignard (Ether) Low solubility / Enolization15 - 40%
Organocerium (

)
Requires strict drying75 - 95%
Organolithium (

)
Extreme basicity / Enolization< 10%
Workflow Decision Tree

Follow this logic to optimize your specific substrate:

Optimization_Tree Start Start: Low Yield with Grignard CheckSM Did you recover starting material? Start->CheckSM YesSM YES: Enolization is the problem CheckSM->YesSM NoSM NO: Decomposition/Side Rxn CheckSM->NoSM ApplyCe Apply Imamoto Method (CeCl3 + RMgX) YesSM->ApplyCe CheckSteric Check Sterics/Wurtz Coupling. Try Inverse Addition. NoSM->CheckSteric CheckDry Did Grignard quench/fizz upon addition to CeCl3? ApplyCe->CheckDry WetSalt YES: CeCl3 was wet. Re-dry at 150°C/vac CheckDry->WetSalt Fizzing observed DrySalt NO: Reaction proceeded. Check Workup. CheckDry->DrySalt Color change only

Figure 2: Troubleshooting logic flow. Recovery of starting material is the key indicator that the Organocerium method is required.

References

  • Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium(III) Reagents."[1] Journal of the American Chemical Society, vol. 111, no.[1] 12, 1989, pp. 4392–4398.[1] [1]

  • Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides."[1] Angewandte Chemie International Edition, vol. 43, no.[1] 25, 2004, pp. 3333–3336.[1] [1]

  • Conlon, D. A., et al. "The preparation of anhydrous cerium(III) chloride."[1] Organic Syntheses, Coll.[1] Vol. 9, 1998, p. 129.[1]

Sources

Minimizing side reactions in the synthesis of sterically hindered piperidinols

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a Tier-3 Technical Support resource for process chemists and engineers optimizing the reduction of sterically hindered piperidones (specifically 2,2,6,6-tetramethyl-4-piperidone, or Triacetone Amine) to their corresponding alcohols.

Ticket Subject: Minimizing Side Reactions in Catalytic Hydrogenation & Hydride Reduction Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

The synthesis of 2,2,6,6-tetramethylpiperidin-4-ol (TMP) and its derivatives is deceptively simple. While the steric bulk of the tetramethyl groups protects the nitrogen, it creates significant kinetic barriers at the C4 carbonyl. The primary failure modes are acid-catalyzed dehydration (yielding tetrahydropyridines) and incomplete reduction due to steric hindrance.[1][2]

This guide replaces "trial and error" with mechanistic causality.

Module 1: The Reaction Landscape (Visualization)

Before troubleshooting, verify your reaction pathway. The diagram below maps the desired route against the three most common parasitic side reactions.

ReactionNetwork cluster_legend Pathway Key TAA Triacetone Amine (Starting Ketone) TMP Target Piperidinol (Alcohol) TAA->TMP 1. Hydrogenation (Cat: Ru/C or CuCrSr) Enamine Tetrahydropyridine (Dehydration Impurity) TAA->Enamine Direct Elimination RingOpen Acyclic Amines (Ring Cleavage) TAA->RingOpen 4. Retro-Aldol/Thermal TMP->Enamine 2. Acidic Conditions (High Temp) Alkane Piperidine Alkane (Over-reduction) TMP->Alkane 3. Hydrogenolysis (Pd/C, High P) key 1. Desired Path 2. Critical Failure (Dehydration) 3. Over-processing 4. Thermal Degradation

Figure 1: Reaction Network Analysis. Path 2 (Dehydration) is the most common yield-killer in industrial scale-up.[1][2]

Module 2: Catalyst Selection & " The Acidity Trap"

User Question: "I'm using Raney Nickel, but my product has a persistent impurity at [M-18]. Why?"

Technical Diagnosis: The [M-18] peak indicates water loss, confirming the formation of 2,2,6,6-tetramethyl-1,2,3,6-tetrahydropyridine .

  • Root Cause: Standard Raney Nickel surfaces can be slightly basic, but if the reaction temperature exceeds 100°C or if the support (in supported catalysts) is acidic (e.g., Al2O3), you trigger thermodynamic dehydration. Tertiary alcohols and hindered secondary alcohols are prone to elimination.[2]

The Solution Protocol:

  • Switch Catalyst System:

    • Gold Standard: Ruthenium on Carbon (Ru/C) (5% loading).[1][2] Ru is highly selective for carbonyl reduction without promoting hydrogenolysis or dehydration under mild conditions [1].[2]

    • Industrial Alternative: Copper-Chromite doped with Strontium (CuCrSr) .[1][2] The strontium doping neutralizes surface acidity, specifically suppressing the dehydration pathway [2][3].

  • Buffer the Environment:

    • If you must use Raney Ni, add a trace of base (e.g., NaOH or Triethylamine) to the reaction mixture to ensure pH > 8. This kinetically inhibits the acid-catalyzed elimination.[1][2]

Module 3: Troubleshooting Guide (Symptom-Based)

SymptomProbable CauseCorrective Action (Step-by-Step)
Incomplete Conversion (>5% SM remains) Steric Hindrance The four methyl groups block the catalyst approach.[1][2] 1. Increase H2 pressure to >20 bar (catalytic).2. Switch solvent to MeOH/EtOH to improve H2 solubility.3. Do NOT simply raise Temp >130°C (risks side reactions).[1][2]
Formation of Acyclic Amines Retro-Aldol Reversion TAA is made via condensation; it can unzip under heat.[1][2] 1. Lower reaction temperature below 80°C.2. Ensure strictly anhydrous conditions if using hydride reducing agents.[2]
Product is Colored (Yellow/Brown) Condensation Byproducts Formation of phorone derivatives or oligomers.1.[2] Pre-treat TAA starting material.[2][3][4] TAA oxidizes to N-oxyl radicals or couples upon storage.2.[1][2] Recrystallize TAA from acetone/ether before reduction.[2]
Low Yield with NaBH4 (Lab Scale) Boron Complexation The hindered amine traps boron species, preventing workup.1. Quench Protocol: Use MeOH followed by 6M HCl, then basify to pH 12 to break the N-B bond.2. Continuous extraction with CHCl3 is required (simple separatory funnel extraction often fails).[2]

Module 4: Critical FAQ - Process Optimization

Q1: "Can I use Pd/C for this hydrogenation?"

A: Proceed with Caution. Palladium is excellent for hydrogenolysis.[2] While it will reduce the ketone, it carries a high risk of over-reducing the C-O bond (stripping the alcohol off entirely) to form the alkane, especially if the reaction runs too long. Ru/C or Rh/C are superior for stopping at the alcohol stage [1].[2]

Q2: "My starting material (TAA) is solidifying and hard to feed into the flow reactor."

A: TAA has a melting point of ~35-40°C but sublimes and cakes easily.[1][2]

  • Fix: Feed TAA as a 20-30% solution in Methanol or Ethanol .

  • Warning: Avoid Acetone as a solvent.[2] Under hydrogenation conditions, acetone reduces to isopropanol, which complicates purification and competes for catalyst active sites [3].

Q3: "How do I remove the 'Dehydration Impurity' if it's already formed?"

A: Separation is difficult due to similar boiling points.[2]

  • Chemical Fix: The alkene (tetrahydropyridine) is basic but less polar than the alcohol.

  • Purification: Recrystallization from heptane or acetonitrile is often more effective than distillation.[2] The alcohol will crystallize, leaving the alkene in the mother liquor.

Module 5: Standard Operating Procedure (SOP) for High-Purity Synthesis

Objective: Synthesis of >99% pure 2,2,6,6-tetramethylpiperidin-4-ol.

  • Feed Preparation: Dissolve recrystallized Triacetone Amine (TAA) in Methanol (Concentration: 20 wt%).

  • Catalyst Loading: Charge autoclave with 5% Ru/C (2 wt% relative to substrate).

    • Note: If using CuCr, ensure it is Sr-promoted [2].[2][5]

  • Pressurization: Purge N2 (3x), then charge H2 to 40 bar (approx 600 psi) .

  • Reaction: Heat to 80°C with vigorous stirring (>1000 rpm to eliminate mass transfer limitations).

    • Stop Condition: Monitor H2 uptake. Do not "cook" the reaction after uptake ceases.[2]

  • Workup:

    • Filter catalyst while warm (product may precipitate upon cooling).[2]

    • Concentrate filtrate.[2][4]

    • Crystallization: Dissolve residue in minimum hot acetonitrile, cool to 0°C. Collect white crystals.

References

  • Nishimura, S. (2001).[2] Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley.[2] (Authoritative text on Ru vs. Pd selectivity).

  • Li, H., et al. (2023). "Continuous synthesis of 2,2,6,6-tetramethyl-4-piperidinol over CuCrSr/Al2O3: effect of Sr promoter." RSC Advances.

  • Wang, Z., et al. (2015). "Process for preparing triacetone amine." European Patent EP0074607.[1][2] (Details on condensation/reduction pathways and side products).

  • Ciriminna, R., & Pagliaro, M. (2010). "Industrial oxidations with organocatalyst TEMPO and its derivatives." Organic Process Research & Development. (Context on the importance of TMP purity for TEMPO synthesis).

Sources

Technical Support Center: Navigating Steric Hindrance in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Overcoming Challenges with 2,4-Dimethylphenyl Substrates

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding a common and often frustrating challenge in synthetic chemistry: the steric hindrance imposed by the 2,4-dimethylphenyl group in cross-coupling reactions. The presence of two ortho-methyl groups significantly encumbers the reaction center, impeding key steps in the catalytic cycle and often leading to low yields or complete reaction failure.

This resource is designed to move beyond simple protocol recitation. Here, we delve into the mechanistic reasoning behind experimental choices, empowering you to rationally troubleshoot and optimize your reactions for success.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter when using 2,4-dimethylphenyl substrates in various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura coupling of a 2,4-dimethylphenyl boronic acid with an aryl halide is sluggish, gives low yield, or fails completely. What are the primary factors to investigate?

Answer: This is a classic steric hindrance problem. The bulky 2,4-dimethylphenyl group can impede both the transmetalation and the final reductive elimination steps of the catalytic cycle. Your troubleshooting should focus on enhancing the rates of these key steps.

Causality & Strategy:

The general catalytic cycle for Suzuki-Miyaura coupling involves oxidative addition, transmetalation, and reductive elimination.[1] Steric hindrance from the 2,4-dimethyl group primarily creates a bottleneck at the reductive elimination step, where the two bulky coupling partners must come together to form the new C-C bond and be expelled from the palladium center. To overcome this, the catalyst system must be tailored to facilitate this difficult step.

Key Areas for Optimization:

  • Ligand Selection is Critical: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for sterically demanding substrates.[2] You need to employ bulky, electron-rich phosphine ligands. These ligands promote the crucial reductive elimination step and can also accelerate the initial oxidative addition, particularly with less reactive aryl chlorides.[2]

    • Why Bulky & Electron-Rich? Bulkiness forces the two coupling partners into a favorable orientation for bond formation, while high electron density on the palladium center makes it more likely to "give up" the product in the final step.

  • Choice of Base: The base is not merely a spectator; it plays a crucial role in activating the boronic acid for transmetalation. For hindered substrates, stronger, non-coordinating bases are often preferred.

    • Inorganic Bases: Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are excellent starting points.[3]

    • Organic Bases: In some cases, hindered organic bases can be effective, but their coordination to the palladium center must be considered, as it can sometimes inhibit catalysis.[4]

  • Solvent and Temperature:

    • Solvents: Toluene, dioxane, and DMF are common choices. For particularly stubborn couplings, a switch to a more polar aprotic solvent can sometimes increase reaction rates.

    • Temperature: Increased temperature provides the necessary energy to overcome the activation barrier of the sterically hindered steps. Reactions are often run at elevated temperatures (e.g., 80-110 °C).[2][5]

  • Palladium Precatalyst: Using a well-defined Pd(II) precatalyst that rapidly generates the active Pd(0) species in situ can lead to more reproducible results than using sources like Pd(OAc)₂ alone.

Question: I'm observing significant protodeboronation of my 2,4-dimethylphenyl boronic acid, leading to a hydrodehalogenated side product. How can I minimize this?

Answer: Protodeboronation, the undesired cleavage of the C-B bond by a proton source (often water), is a common and detrimental side reaction in Suzuki-Miyaura couplings.[6][7] Paradoxically, the very ligands used to promote the desired coupling can sometimes accelerate this side reaction.

Causality & Strategy:

Recent studies have shown that palladium(II) complexes bound to bulky phosphine ligands can accelerate protodeboronation.[6][7] This occurs when a post-transmetalation species becomes unstable, leading to facile protodeboronation instead of productive reductive elimination. The key is to find a balance where the desired cross-coupling outcompetes this degradation pathway.

Troubleshooting Steps:

  • Rigorous Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried. Traces of water, often present in bases like K₃PO₄, can be a major contributor. Drying the base in an oven before use is recommended.

  • Use Boronic Esters: Boronic esters, such as pinacol esters (Bpin), are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[8]

  • Modify the Base/Solvent System: The choice of base can significantly influence the rate of protodeboronation. Sometimes, using a weaker base or a different solvent system can disfavor the side reaction.

  • Careful Ligand Screening: While bulky ligands are necessary, some may promote protodeboronation more than others. If this side reaction is dominant, screening a panel of different bulky phosphine ligands is a logical step. For instance, ligands like AntPhos have unique structural features that can inhibit side pathways like β-hydride elimination, which can be an issue in related couplings.[9]

Buchwald-Hartwig Amination

Question: I am unable to effectively couple 2,4-dimethylaniline or a 2,4-dimethyl-substituted aryl halide. What catalyst system is recommended for this challenging C-N bond formation?

Answer: The Buchwald-Hartwig amination is exceptionally sensitive to steric hindrance around both the amine and the aryl halide.[10] Success hinges on using a highly active catalyst system specifically designed for sterically demanding substrates.

Causality & Strategy:

The mechanism involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[11] The 2,4-dimethyl substitution pattern creates significant steric clash, making the C-N bond-forming reductive elimination particularly difficult. The solution lies in using ligands that are both extremely bulky and electron-rich to force this final step to occur.

Recommended Catalyst System:

  • Ligand Choice: This is the most critical parameter. Second-generation biaryl phosphine ligands are essential.

    • Primary Choices: XPhos and BrettPhos are go-to ligands for these types of transformations. Their bulky biaryl backbones and electron-donating dialkylphosphino groups are designed to promote the reductive elimination of hindered substrates.[12][13][14]

  • Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂ are commonly used.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOt-Bu) are standard choices.[14] Lithium bis(trimethylsilyl)amide (LiHMDS) can also be effective, especially for amines with sensitive functional groups.[11]

  • Solvent: Anhydrous toluene or dioxane are typical solvents.

Troubleshooting Workflow:

If initial attempts with a standard system (e.g., Pd₂(dba)₃/XPhos/NaOtBu) fail, consider the following:

  • Increase Catalyst Loading: For highly hindered systems, increasing the catalyst loading from 1-2 mol% to 3-5 mol% can be beneficial.

  • Elevate Temperature: These reactions often require higher temperatures (e.g., 100-120 °C), sometimes under microwave irradiation, to achieve reasonable rates.[14]

  • Check Reagent Purity: Ensure the amine, aryl halide, and base are pure and anhydrous.

Heck and Sonogashira Couplings

Question: My Heck (or Sonogashira) coupling with a 2,4-dimethyl-substituted aryl halide is failing. What are the key considerations?

Answer: Both the Heck and Sonogashira reactions face similar challenges with sterically hindered substrates, primarily a slow oxidative addition step. Aryl chlorides are particularly unreactive.[15]

Heck Coupling Strategy:

  • Specialized Catalysts: Traditional Pd/phosphine systems may be insufficient. Look for highly active, specialized catalysts. For example, β-diketiminatophosphane Pd complexes have shown high activity for the Heck coupling of deactivated and sterically hindered aryl chlorides.[16][17]

  • Directing Groups: For some substrates, incorporating a directing group near the reaction site can accelerate the coupling by pre-coordinating the palladium catalyst. Carboxylate-directed Heck reactions have been shown to be effective for hindered alkenes.[18]

Sonogashira Coupling Strategy:

  • Ligand and Additives: The Sonogashira coupling typically uses a palladium catalyst and a copper(I) co-catalyst.[19] For hindered substrates, a bulky, electron-rich phosphine ligand on the palladium center is beneficial.

  • Copper-Free Conditions: In some cases, copper co-catalysts can lead to alkyne homocoupling (Glaser coupling). Copper-free Sonogashira protocols, often employing bulky N-heterocyclic carbene (NHC) ligands or specialized phosphines, can be advantageous for clean reactions with hindered partners.[20][21]

  • Base and Solvent: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is standard, often acting as both the base and a solvent.[19] For difficult couplings, a stronger base in a solvent like DMF may be required.

Frequently Asked Questions (FAQs)

FAQ 1: Why are bulky, electron-rich phosphine ligands so critical for coupling sterically hindered substrates?

These ligands address the two primary challenges of hindered couplings: oxidative addition and reductive elimination.

  • Electron-richness increases the electron density on the palladium(0) center, making it more nucleophilic and promoting its insertion into the aryl-halide bond (oxidative addition). This is especially important for less reactive aryl chlorides.[22]

  • Bulkiness (quantified by the ligand cone angle) destabilizes the intermediate palladium complexes and promotes the final, product-releasing reductive elimination step. This is often the rate-limiting step for sterically congested products.[2]

FAQ 2: How do I choose the right base for a coupling reaction with a 2,4-dimethylphenyl substrate?

The choice of base depends on the specific coupling reaction:

  • Suzuki-Miyaura: An inorganic base is needed to activate the boronic acid. K₃PO₄ is a strong, effective choice that often gives good results. Weaker bases may not be sufficient to promote transmetalation with hindered partners.

  • Buchwald-Hartwig: A strong, non-nucleophilic base is required to deprotonate the amine. NaOtBu or KOtBu are the standards.

  • Sonogashira/Heck: An amine base (e.g., Et₃N, DIPEA) is typically used to neutralize the HX generated during the reaction.

FAQ 3: Can changing the solvent significantly impact the yield of a sterically hindered coupling reaction?

Absolutely. The solvent's polarity and coordinating ability can influence the solubility of reagents and intermediates, the stability of the catalytic species, and overall reaction rates. A switch from a nonpolar solvent like toluene to a more polar aprotic solvent like DMF or NMP can sometimes accelerate a sluggish reaction, although solvent screening is often necessary.[23]

FAQ 4: Are there alternatives to palladium catalysis for these challenging couplings?

Yes, nickel-based catalysts are a powerful alternative, particularly for coupling unreactive electrophiles like aryl chlorides or sulfamates.[1][24] Nickel catalysts can exhibit different reactivity patterns and may succeed where palladium systems fail, especially in C-S coupling of hindered substrates.[25]

FAQ 5: What is the general role of temperature in overcoming steric hindrance?

Increasing the reaction temperature provides the thermal energy needed to overcome the high activation energy barriers associated with sterically demanding steps, such as oxidative addition to a hindered aryl halide or reductive elimination of a bulky product. For many hindered couplings, heating to temperatures of 80-120 °C is standard practice.

Data & Protocols

Table 1: Comparison of Ligands for Hindered Couplings
LigandTypeKey FeaturesTypical Application
XPhos Biaryl PhosphineVery bulky, electron-richBuchwald-Hartwig, Suzuki-Miyaura with hindered substrates.[13]
SPhos Biaryl PhosphineBulky, electron-richSuzuki-Miyaura of heteroaryl chlorides.[3]
BrettPhos Biaryl PhosphineExtremely bulky, electron-richBuchwald-Hartwig with primary amines and amides.[12]
P(t-Bu)₃ TrialkylphosphineVery bulky, highly electron-richHeck and Sonogashira couplings.[15]
AntPhos Biaryl PhosphineRigid backbone, bulkySuzuki-Miyaura of di-ortho-substituted substrates.[9]
Protocol: Suzuki-Miyaura Coupling of a Hindered Aryl Bromide with 2,4-Dimethylphenylboronic Acid

This protocol provides a robust starting point for a challenging Suzuki-Miyaura coupling.

Reagents:

  • Hindered Aryl Bromide (1.0 equiv)

  • 2,4-Dimethylphenylboronic Acid (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (powdered, dried) (3.0 equiv)

  • Anhydrous Toluene (0.1 M concentration relative to aryl bromide)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the hindered aryl bromide, 2,4-dimethylphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing the Challenge

Catalytic Cycle and Steric Bottlenecks

G Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(X)L₂ Pd0->OA_complex Oxidative Addition (Slowed by ortho-Me) Trans_complex Ar-Pd(II)(Ar')L₂ OA_complex->Trans_complex Transmetalation Trans_complex->Pd0 Reductive Elimination (HINDERED BOTTLENECK) Product Ar-Ar' Trans_complex->Product ArX Ar-X (Hindered Substrate) ArX->OA_complex ArB Ar'B(OH)₂ (2,4-Dimethylphenyl) ArB->Trans_complex Base Base Base->Trans_complex

Caption: The catalytic cycle highlighting where the 2,4-dimethyl group causes steric bottlenecks.

Troubleshooting Workflow for Low Yield

G start Low Yield in Hindered Coupling q1 Using a bulky, electron-rich ligand? (e.g., XPhos, SPhos) start->q1 a1_yes Check Base & Conditions q1->a1_yes Yes a1_no Switch to appropriate bulky ligand q1->a1_no q2 Using strong base? (K₃PO₄, NaOtBu) a1_yes->q2 a2_yes Increase Temperature & Reaction Time q2->a2_yes Yes a2_no Switch to stronger, non-coordinating base q2->a2_no q3 Reaction at >100°C? a2_yes->q3 a3_yes Screen Solvents & Increase Catalyst Loading q3->a3_yes Yes a3_no Increase temperature to 100-120°C q3->a3_no end Consider Alternative Catalysis (e.g., Nickel) a3_yes->end

Caption: A logical troubleshooting workflow for improving yields in sterically hindered couplings.

References

  • Journal of the American Chemical Society, "Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation", [Link]

  • ChemRxiv, "Bulky phosphine ligands promote palladium-catalyzed protodeboronation", [Link]

  • University of Liverpool, "Efficient Suzuki cross-coupling reactions using bulky phosphines", [Link]

  • ACS Publications - Organic Letters, "An Efficient and General Method for the Heck and Buchwald–Hartwig Coupling Reactions of Aryl Chlorides", [Link]

  • PMC, "A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles", [Link]

  • RSC Publishing - Dalton Transactions, "Sterically hindered P,N-type amidophosphines {{(o-PPh2)C6H4}C(O)NH(R)}: synthesis, transition metal chemistry, and catalytic activity in stereoselective Heck coupling of aryl chlorides", [Link]

  • Organic Chemistry Portal, "An Efficient and General Method for the Heck and Buchwald-Hartwig Coupling Reactions of Aryl Chlorides", [Link]

  • The Royal Society of Chemistry, "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling", [Link]

  • Organic Chemistry Portal, "Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards", [Link]

  • MDPI, "Heck Reaction—State of the Art", [Link]

  • ACS Publications - Accounts of Chemical Research, "Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives", [Link]

  • Wikipedia, "Buchwald–Hartwig amination", [Link]

  • ACS Publications - Organic Letters, "Photoredox Cross-Coupling: Ir/Ni Dual Catalysis for the Synthesis of Benzylic Ethers", [Link]

  • PMC, "Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin", [Link]

  • ResearchGate, "Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides: Synthesis of 2-aroylbenzoate derivatives.", [Link]

  • J-Stage, "Synthesis of Multisubstituted Heterocyclic and Aromatic Compounds Using Catalyst-Controlled Site-Selective Reactions", [Link]

  • ACS Catalysis, "Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines", [Link]

  • Chemistry LibreTexts, "Suzuki-Miyaura Coupling", [Link]

  • PMC, "Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future", [Link]

  • DSpace@MIT, "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles", [Link]

  • Wikipedia, "Sonogashira coupling", [Link]

  • ResearchGate, "Palladium-Catalyzed Synthesis of N , N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates", [Link]

  • Beilstein Journal of Organic Chemistry, "Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids", [Link]

  • MDPI, "Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst", [Link]

  • Organic Chemistry Portal, "Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates", [Link]

  • ChemRxiv, "Intermolecular Heck Coupling with Hindered Alkenes Driven by Carboxylate Directivity", [Link]

  • Wordpress, "Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations", [Link]

  • ResearchGate, "Suzuki reactions promoted by different ligands", [Link]

  • University of Windsor, "Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis", [Link]

  • Yoneda Labs, "Suzuki-Miyaura cross-coupling: Practical Guide", [Link]

  • Organic Chemistry Portal, "Sonogashira Coupling", [Link]

  • IKM Institut Kimia Malaysia, "A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using", [Link]

  • ChemRxiv, "Cross-Coupling Catalysts for Inactive Substrates from a Three-Dimensional Virtual Screening", [Link]

  • Preprints.org, "Copper-Free Sonogashira Cross-Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [{Pd(OH)Cl(NHC)} 2 ] Complexes...", [Link]

  • SpringerLink, "The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series", [Link]

  • PMC, "Catalytic System for Cross-Coupling of Heteroaryl Iodides with a Nitronyl Nitroxide Gold Derivative at Room Temperature", [Link]

  • Chemistry LibreTexts, "Buchwald-Hartwig Amination", [Link]

  • MDPI, "Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014", [Link]

  • RSC Publishing - Chemical Science, "Unlocking regioselectivity: steric effects and conformational constraints of Lewis bases in alkyllithium-initiated butadiene polymerization", [Link]

  • PMC, "Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands", [Link]

  • RSC Publishing - Chemical Society Reviews, "Selection of boron reagents for Suzuki–Miyaura coupling", [Link]

  • RSC Publishing - Organic Chemistry Frontiers, "Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines", [Link]

  • ResearchGate, "How to overcome Steric Hindrance?", [Link]

Sources

Technical Support Center: Resolving Emulsions in the Extraction of 4-(2,4-Dimethyl-phenyl)-piperidin-4-OL

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing a common yet challenging issue in synthetic chemistry: the formation and resolution of emulsions during the liquid-liquid extraction of 4-(2,4-Dimethyl-phenyl)-piperidin-4-OL. This guide provides in-depth, field-proven insights and step-by-step protocols for researchers, scientists, and drug development professionals to effectively troubleshoot and prevent emulsion-related setbacks in their workflows.

Frequently Asked Questions (FAQs)
Q1: What exactly is an emulsion in the context of my extraction?

An emulsion is a stable mixture of two liquids that are normally immiscible, such as an organic solvent and an aqueous solution.[1] In the workup of this compound, this typically manifests as a cloudy, milky, or opaque layer between the distinct organic and aqueous phases, making it difficult or impossible to separate them cleanly.[2][3] This stable dispersion of microscopic droplets of one liquid within the other is often stabilized by a third component acting as an emulsifying agent.[4]

Q2: Why does the extraction of this compound seem particularly prone to forming emulsions?

The molecular structure of this compound is a key factor. It possesses both a lipophilic (oil-loving) dimethyl-phenyl group and a hydrophilic (water-loving) piperidin-4-ol group. This amphiphilic nature, combined with the basicity of the piperidine nitrogen, means the molecule itself can act as a surfactant, especially at the interface of the two liquid phases.[4] Furthermore, impurities or byproducts from the synthesis, such as partially reacted starting materials or salts, can also act as potent emulsifying agents.[3][4]

Q3: What are the primary causes of emulsion formation during my workup?

Several factors, often in combination, can trigger the formation of a stable emulsion:

  • High-Shear Mixing: Vigorous shaking or vortexing of the separatory funnel is a primary culprit.[3][4] This provides the energy to break down the liquids into very fine droplets, increasing the surface area between them and promoting emulsification.[1]

  • Presence of Particulate Matter: Fine solid particles, such as residual catalysts or inorganic salts from the reaction, can accumulate at the liquid-liquid interface and physically stabilize an emulsion, a phenomenon known as a Pickering emulsion.[3][5]

  • Inappropriate pH of the Aqueous Phase: The pH of the aqueous layer is critical.[3] Since this compound is a basic amine, if the pH is not sufficiently high (basic), a portion of the molecule can become protonated.[6] This charged species has increased water solubility and can act as a surfactant, stabilizing the emulsion.

  • High Concentration of the Analyte: Overly concentrated solutions can sometimes be more susceptible to emulsion formation.[7]

Part 1: Proactive Strategies for Emulsion Prevention

In our experience, preventing an emulsion is far more efficient than breaking one.[4] The following strategies and protocol are designed to minimize the risk of emulsion formation from the outset.

The Importance of pH Control

The state of the piperidine compound is entirely dependent on the pH of the aqueous phase. To ensure it remains in the organic layer and does not act as an emulsifier, the aqueous phase should be made sufficiently basic to deprotonate the piperidine nitrogen, rendering the entire molecule neutral and less water-soluble.

pH RangeDominant Species of Piperidin-4-OLAqueous SolubilityOrganic Solubility (e.g., in Ethyl Acetate, DCM)
Acidic (pH < 7) Protonated (Piperidinium ion)HighLow
Neutral (pH ~7-9) Mixture of Protonated and Free BaseModerateModerate
Basic (pH > 10) Free Base (Neutral)LowHigh
Recommended Preventative Workflow

This workflow diagram illustrates the key steps to minimize emulsion risk during the initial extraction phase.

G A 1. Quench Reaction Mixture B 2. Adjust Aqueous pH to >10 (e.g., with 2M NaOH) A->B Crucial Step C 3. Add Extraction Solvent (e.g., Ethyl Acetate) B->C D 4. Gentle Inversions (3-5 times) VENT FREQUENTLY C->D Avoid Shaking! E 5. Allow Layers to Settle D->E F 6. Clean Phase Separation E->F G Start Emulsion Formed Wait 1. Wait 15-30 Minutes Start->Wait Check1 Resolved? Wait->Check1 Brine 2. Add Saturated Brine (Salting Out) Check1->Brine No End Proceed with Separation Check1->End Yes Check2 Resolved? Brine->Check2 pH 3. Check/Adjust pH to >10 Check2->pH No Check2->End Yes Check3 Resolved? pH->Check3 Filter 4. Filter through Celite® or Glass Wool Check3->Filter No Check3->End Yes Check4 Resolved? Filter->Check4 Centrifuge 5. Centrifuge the Mixture Check4->Centrifuge No Check4->End Yes Centrifuge->End

Caption: A decision tree for systematically resolving emulsions.

Method 1: Patience and Gentle Agitation
  • Principle: Gravity alone can sometimes be sufficient to allow the dispersed droplets to coalesce and separate. [2][3]* When to Use: For minor or freshly formed emulsions. This should always be the first step.

  • Protocol:

    • Place the separatory funnel securely in a ring stand.

    • Allow it to sit undisturbed for 15-30 minutes.

    • If separation is slow, gently swirl the funnel or insert a clean glass stirring rod through the top opening and gently agitate the emulsion layer at the interface. [2]This can mechanically encourage small droplets to merge.

Method 2: "Salting Out" with Brine
  • Principle: Adding a saturated solution of sodium chloride (brine) dramatically increases the ionic strength and density of the aqueous phase. [8][9][10]This has two effects: it decreases the solubility of organic molecules in the aqueous layer and enhances the coalescence of water droplets, effectively "breaking" the emulsion. [8][9][11]* When to Use: This is the most common and often most effective method for a wide range of emulsions. [9]* Protocol:

    • Prepare a saturated solution of NaCl in water (brine).

    • Add a small volume (e.g., 10-20% of the aqueous layer volume) of brine to the separatory funnel.

    • Gently swirl or invert the funnel a few times to mix. Do not shake vigorously.

    • Allow the layers to settle. You should observe a significant clarification of the emulsion layer. Repeat with another small addition of brine if necessary.

Method 3: pH Adjustment
  • Principle: As discussed previously, ensuring the piperidine compound is in its neutral, free-base form is critical. If the pH has drifted or was not adjusted correctly, a portion of the product may be protonated and stabilizing the emulsion.

  • When to Use: If salting out is ineffective or if there is a suspicion that the aqueous layer is not sufficiently basic.

  • Protocol:

    • Carefully drain a small portion of the aqueous layer and test its pH with litmus or pH paper.

    • If the pH is below 10, add a few milliliters of a strong base solution (e.g., 2M or 5M NaOH) to the separatory funnel.

    • Gently mix and allow the layers to settle. The change in pH can rapidly disrupt the emulsion. [12]

Method 4: Physical Disruption via Filtration
  • Principle: This method physically removes the components stabilizing the emulsion. Filtering through a pad of a filter aid like Celite® or a simple plug of glass wool can trap fine particulates and break up the emulsified layer. [1][5][7]* When to Use: When you suspect fine solid particulates are the cause, or when chemical methods have failed.

  • Protocol:

    • Place a small plug of glass wool into the neck of a funnel. Alternatively, prepare a small pad of Celite® over filter paper in a Büchner funnel.

    • Pour the entire contents of the separatory funnel (both layers and the emulsion) through the prepared filter into a clean flask or beaker.

    • Transfer the filtered biphasic mixture back into a clean separatory funnel. The emulsion should be significantly reduced or eliminated, allowing for clean separation.

Method 5: Centrifugation
  • Principle: Applying a strong centrifugal force physically separates the two immiscible phases based on their density differences, effectively breaking even very stubborn emulsions. [1][2][3]* When to Use: For small-scale extractions or as a last resort for highly persistent emulsions. [1]* Protocol:

    • Divide the emulsified mixture among appropriate centrifuge tubes. Ensure the tubes are suitable for use with the organic solvents in your system.

    • Balance the tubes carefully in the centrifuge.

    • Centrifuge the mixture for 5-10 minutes at a moderate speed (e.g., 2000-3000 rpm).

    • After centrifugation, the mixture should be separated into three distinct layers: the top organic layer, the bottom aqueous layer, and potentially a small solid pellet of particulates at the interface. [13] 5. Carefully pipette the desired layer out of the tubes.

Summary of Troubleshooting Techniques
MethodMechanism of ActionAdvantagesDisadvantages
Patience & Gentle Agitation Gravity-based coalescence of droplets. [2]Non-invasive, requires no reagents.Slow, only effective for weak emulsions.
"Salting Out" with Brine Increases ionic strength and density of the aqueous phase, reducing organic solubility. [8][9]Highly effective, fast, widely applicable.Adds salt to the aqueous layer.
pH Adjustment Converts the amine to its neutral free base, reducing its surfactant properties. [12]Targets the chemical cause, very effective for pH-related emulsions.Requires careful addition of acid/base.
Filtration (Celite®/Glass Wool) Physically removes particulate matter and disrupts the emulsified interface. [5][7]Excellent for emulsions stabilized by solids.Can lead to product loss on the filter medium.
Centrifugation Accelerates phase separation via applied force. [1][3]Very effective for stubborn emulsions, fast.Limited by sample volume and equipment availability.
References
  • Brainly. (2023, August 28). Why does the addition of salt (NaCl) to the aqueous layer sometimes help to break up an emulsion that forms. Available at: [Link]

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. Available at: [Link]

  • Biotage. (2023, January 17). Tackling emulsions just got easier. Available at: [Link]

  • LCGC International. (2020, November 12). Tips for Troubleshooting Liquid–Liquid Extractions. Available at: [Link]

  • LCGC International. (2023, August 1). Enhancing Extractions by Salting Out. Available at: [Link]

  • Altiras. (n.d.). Emulsion Breaking Research Studies. Available at: [Link]

  • Reddit. (2018, April 3). “Salting out” technique question. Available at: [Link]

  • Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Available at: [Link]

  • AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions. Available at: [Link]

  • ResearchGate. (2014, November 7). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards? Available at: [Link]

  • Reddit. (2018, February 9). Breaking emulsions. Available at: [Link]

  • YouTube. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. Available at: [Link]

  • Brainly. (2024, January 2). Why might brine (a solution of salt in water) be added to a system for better phase separation and to break. Available at: [Link]

  • Polish Journal of Chemical Technology. (2024). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Available at: [Link]

  • Chemistry LibreTexts. (2020, August 11). 4.7: Reaction Work-Ups. Available at: [Link]

  • CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Available at: [Link]

  • Quora. (2022, March 6). Why is the formation of emulsion in solvent extraction considered as a disadvantage? Available at: [Link]

  • ResearchGate. (2025, December 24). (PDF) Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological Activity. Available at: [Link]

  • PubMed. (2016, February 1). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Available at: [Link]

  • Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available at: [Link]

  • DTIC. (2025, June 4). Piperidine Synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Piperine. Available at: [Link]

Sources

Technical Guide: Stability & Handling of 4-(2,4-Dimethyl-phenyl)-piperidin-4-ol in Acidic Media

[1]

Executive Summary & Chemical Context

4-(2,4-Dimethyl-phenyl)-piperidin-4-ol belongs to the class of 4-aryl-4-piperidinols.[1] These compounds are critical intermediates in the synthesis of opioid analgesics and various CNS-active agents.[1]

While the piperidine nitrogen is basic (

The Core Conflict:

  • Intended Outcome: Formation of a stable piperidinium salt (e.g., Hydrochloride) for purification or storage.[2][3]

  • Failure Mode: Acid-catalyzed dehydration to form 4-(2,4-dimethylphenyl)-1,2,3,6-tetrahydropyridine .[1]

Crucial Insight: The 2,4-dimethyl substitution on the phenyl ring significantly lowers the energy barrier for dehydration compared to the unsubstituted phenyl analog. The electron-donating methyl groups (via hyperconjugation and inductive effects) stabilize the carbocation intermediate, making this specific compound highly sensitive to acid-induced degradation , even under conditions where the unsubstituted analog might be stable.

Mechanism of Instability (The "Why")

Understanding the mechanism is the key to troubleshooting. The degradation follows an E1 Elimination Mechanism .

The "Dimethyl Effect"

In a standard 4-phenylpiperidin-4-ol, the carbocation formed after water loss is stabilized by resonance with the phenyl ring.[1] In your specific compound, the 2,4-dimethyl groups act as powerful electron-donating groups (EDGs).

  • Para-Methyl (4-position): Donates electron density directly into the carbocation p-orbital via hyperconjugation.[1]

  • Ortho-Methyl (2-position): Provides stabilization but also steric bulk, which can prevent nucleophilic re-attack (re-hydration), driving the equilibrium toward elimination.

Reaction Pathway Diagram

DehydrationMechanismcluster_0Degradation Pathway (E1 Elimination)AlcoholStarting MaterialThis compoundSaltTarget Salt Form(Stable at Low Temp)Alcohol->SaltAcid (Cold/Mild)ProtonatedProtonated Alcohol(Oxonium Ion)Alcohol->ProtonatedAcid (Excess/Heat)CarbocationTertiary Carbocation(Stabilized by 2,4-Dimethyl)Protonated->Carbocation-H2O (Rate Limiting)AlkeneDegradant (Tetrahydropyridine)4-(2,4-dimethylphenyl)-1,2,3,6-thpCarbocation->Alkene-H+ (Elimination)

Figure 1: Bifurcation of reaction pathways. Low temperature favors salt formation (Green), while heat or strong acid drives the E1 elimination to the alkene (Red).

Troubleshooting & FAQs

Q1: I attempted to make the HCl salt, but the solid turned into a gummy oil. What happened?

Diagnosis: You likely triggered partial dehydration.[1] The "oil" is often a mixture of the desired salt and the tetrahydropyridine alkene .

  • Cause: The exotherm from adding concentrated acid to the amine raised the temperature enough to drive water loss.

  • Solution: Always chill the solution to 0°C before adding acid. Use a dilute acid source (e.g., 1M HCl in ether) rather than concentrated aqueous acid to control the exotherm.

Q2: Can I use acidic HPLC mobile phases (0.1% TFA/Formic Acid)?

Answer: Generally, yes , but with caution.

  • Analysis Time: The residence time in the column is short, so degradation is usually minimal during a standard run.

  • Fraction Collection: If you collect fractions containing TFA and then concentrate them in a rotavap (applying heat), you will degrade the compound.

  • Recommendation: Neutralize fractions immediately with ammonium bicarbonate or use high pH mobile phases (Ammonium Hydroxide/Bicarbonate) if the column permits.

Q3: How do I distinguish the Alcohol (Product) from the Alkene (Impurity) analytically?

Answer: Use the following markers:

FeatureTarget: Alcohol (Piperidin-4-ol)Impurity: Alkene (Tetrahydropyridine)
Mass Spec (ESI+) [M+H]+ = 206.3 (often sees [M+H-H2O]+ in source)[M+H]+ = 188.3
H-NMR (Alkene Region) No peaks in 5.5–6.5 ppm region.[1]Distinct triplet/multiplet at ~6.0 ppm (vinylic proton).
Appearance White crystalline solid.[1]Often yellowish oil or waxy solid.[1]
Polarity (TLC) More polar (Lower Rf).Less polar (Higher Rf).

Validated Protocols

Protocol A: Safe Salt Formation (Targeting Stability)

Use this protocol to stabilize the compound for storage.

  • Dissolution: Dissolve 1.0 eq of this compound in dry Ethyl Acetate or Diethyl Ether (10 mL/g).

  • Cooling: Cool the solution to 0–5°C in an ice bath.

  • Acid Addition: Dropwise add 1.05 eq of HCl (2M in Diethyl Ether) or 4M HCl in Dioxane .

    • Critical: Monitor internal temperature.[1] Do not allow it to exceed 10°C.[1]

  • Precipitation: The hydrochloride salt should precipitate immediately as a white solid.

  • Filtration: Filter the solid under a nitrogen blanket (hygroscopic salts can become sticky).

  • Drying: Dry under high vacuum at room temperature (Do not heat >40°C).

Protocol B: Forced Degradation (Synthesis of Reference Impurity)

Use this protocol to generate the tetrahydropyridine impurity for HPLC calibration.

  • Reaction: Dissolve the alcohol in Toluene. Add 1.5 eq of p-Toluenesulfonic acid (pTsOH) .

  • Reflux: Heat to reflux with a Dean-Stark trap to remove water.

  • Monitoring: Monitor by TLC/LCMS until the alcohol (M+H 206) is fully converted to the alkene (M+H 188).

  • Workup: Cool, wash with saturated NaHCO3 (to remove acid), dry organics, and concentrate.

  • Result: This yields 4-(2,4-dimethylphenyl)-1,2,3,6-tetrahydropyridine .

References

  • Mechanism of Acid-Catalyzed Dehydration

    • Study.com.[1] "Acid Catalyzed Dehydration of Alcohols Structure & Mechanism." Accessed February 23, 2026. Link

  • Synthesis of Tetrahydropyridines via Dehydration

    • National Institutes of Health (PMC). "Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade." Accessed February 23, 2026. Link

  • Stability of Piperidine Derivatives

    • Biosynce.[1] "What is the stability of piperidine?" Accessed February 23, 2026. Link

  • Analogous Chemistry (4-Phenylpiperidin-4-ol)

    • PubChem. "4-Phenylpiperidin-4-ol Compound Summary."[1] Accessed February 23, 2026. Link

Validation & Comparative

A Comparative Guide to Elemental Analysis Standards for Novel APIs: A Case Study on 4-(2,4-Dimethyl-phenyl)-piperidin-4-OL

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Paradigm Shift in Elemental Impurity Analysis

In contemporary pharmaceutical development, the control of elemental impurities is a critical aspect of ensuring drug safety and quality. The industry has moved beyond the historical, semi-quantitative heavy metals test (USP <231>) towards a modern, risk-based approach championed by the International Council for Harmonisation (ICH).[1] This evolution is codified in the ICH Q3D guideline, which provides a scientific framework for assessing and controlling elemental impurities in drug products based on their toxicity and likelihood of inclusion.[2][3][4]

This guide provides a comprehensive comparison of the standards and analytical methodologies for elemental impurity analysis, using the novel Active Pharmaceutical Ingredient (API), 4-(2,4-Dimethyl-phenyl)-piperidin-4-OL, as a practical case study. As a new chemical entity (NCE), this compound requires a rigorous, from-first-principles evaluation to establish a robust control strategy. We will explore the regulatory landscape, delve into the risk assessment process, compare state-of-the-art analytical techniques, and provide a detailed protocol for method validation, equipping researchers and drug development professionals with the necessary insights for compliance and scientific excellence.

The Regulatory Framework: A Harmonized, Risk-Based Approach

The control of elemental impurities is globally harmonized by three major bodies: the ICH, the United States Pharmacopeia (USP), and the European Pharmacopoeia (EP). Their guidelines are designed to be complementary.

  • ICH Q3D: This is the foundational guideline that establishes the principles of risk management for elemental impurities.[2][5] It introduces the concept of Permitted Daily Exposure (PDE), which defines the maximum acceptable intake of an elemental impurity for a patient.[3][6] The guideline classifies 24 elements into four classes based on their toxicity and probability of occurrence in a drug product:

    • Class 1: Highly toxic elements (As, Cd, Hg, Pb) that must always be evaluated in the risk assessment.[5][7]

    • Class 2: Route-dependent toxicants. Subdivided into 2A (high probability of occurrence, e.g., Co, Ni, V) and 2B (lower probability, often from intentionally added catalysts, e.g., Ag, Au, Pd, Pt).[5][6][7]

    • Class 3: Elements with relatively low oral toxicity (e.g., Ba, Cr, Cu, Sn).[3][4][7]

    • Other Elements: Those with low inherent toxicity not requiring a PDE.[5]

  • USP General Chapters <232> and <233>: These chapters align with ICH Q3D. USP <232> specifies the elemental impurity limits (based on PDEs), while USP <233> details the analytical procedures for their quantification, including sample preparation and validation requirements.[8][9][10][11][12]

  • EP Chapter 5.20: This chapter also reflects the principles of ICH Q3D, making the risk-based approach legally binding for medicinal products within the European Union.[13][14]

The core principle is that testing is not always necessary. A well-documented risk assessment can be sufficient to demonstrate that the levels of elemental impurities in the final drug product are below the PDE.[2][9]

The Causality of Control: A Risk Assessment Workflow for this compound

For a new API like this compound, a thorough risk assessment is the first and most critical step. This process identifies which elements are likely to be present in the final drug substance and therefore require analytical control. Elemental impurities do not provide therapeutic benefit, and their levels must be controlled.[3][4]

Potential sources of contamination during the synthesis and manufacturing of this API include:

  • Intentionally Added Catalysts: The synthesis of substituted aromatic rings and piperidine structures often involves transition metal catalysts (e.g., Palladium, Platinum, Nickel, Rhodium). These fall under Class 2B and are a primary focus.[3][4][6]

  • Raw Materials and Reagents: Impurities present in starting materials, solvents, or mined excipients can carry through the manufacturing process.[6][15]

  • Manufacturing Equipment: Leaching from stainless steel reactors, piping, and other equipment can introduce elements like Chromium, Nickel, Vanadium, and Molybdenum.[3][6][9]

  • Container Closure Systems: The final packaging for the API could potentially contribute impurities over the product's shelf life.[3][5]

The following diagram illustrates the logical workflow for this risk assessment.

G cluster_0 Risk Identification cluster_1 Risk Analysis cluster_2 Risk Control A Identify Potential Sources: - Catalysts (Pd, Pt, Ni, etc.) - Raw Materials - Equipment (Cr, V, Mo) - Container Closure B Gather Data: - Supplier Information - Literature Review - Process Knowledge A->B C Quantify Potential Contribution of Each Element B->C D Total Contribution < 30% of PDE? C->D E Control Upstream: - Raw Material Specs - Process Optimization D->E No G Control Strategy Established. No Routine Testing Needed. D->G Yes F Analytical Testing Required for API or Drug Product E->F

Caption: ICH Q3D Risk Assessment Workflow for a New API.

Based on this process, a hypothetical risk assessment for our API might conclude that Class 1 elements, along with specific Class 2A (e.g., Ni, V from equipment) and Class 2B (e.g., Pd from catalysis) elements, require quantitative testing.

Comparison of Analytical Techniques for Elemental Impurity Testing

Once the need for testing is established, selecting the appropriate analytical technique is paramount. The compendial methods recommended by USP <233> are Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[1][10][16] Atomic Absorption Spectroscopy (AAS) can also be used if properly validated.[16][17]

The choice of technique is driven by the required detection limits (which are dictated by the PDE and the maximum daily dose of the drug product) and other performance attributes.

FeatureICP-MSICP-OESGraphite Furnace AAS (GFAAS)Flame AAS (FAAS)
Principle Mass-based detection of ionsEmission-based detection of photonsAbsorption of light by atomized sampleAbsorption of light by atomized sample
Sensitivity Excellent (ppt to sub-ppt)[18][19][20]Good (ppb)[20]Very Good (sub-ppb)[17]Moderate (ppm)[19]
Throughput High (simultaneous multi-element)[19][21]High (simultaneous multi-element)[19]Low (single element)[19][21]Low (single element)[19]
Common Interferences Isobaric & Polyatomic[17][20]Spectral & MatrixChemical & BackgroundChemical & Ionization
Instrument Cost HighMediumMediumLow
Operational Cost High (Argon, Cones)[21]Medium (Argon)[21]Medium (Graphite tubes, Argon)[21]Low (Gases, Lamps)
Best For Ultra-trace quantification for all ICH Q3D elements in a single run.Routine analysis of less toxic elements or higher concentration impurities.[22]Targeted analysis of 1-3 elements at low concentrations.[20]Analysis of major elements or less toxic impurities at higher levels.[17]

Expert Rationale: For the stringent limits imposed on Class 1 and 2 elements, ICP-MS is unequivocally the superior technique .[17] Its exceptional sensitivity ensures that detection limits are well below the required control thresholds, even for low-dose drug products.[19] While ICP-OES is a robust and reliable technique, it may lack the required sensitivity for elements like lead, cadmium, arsenic, and mercury at their PDE-derived limits in the final sample solution.[1][22]

Experimental Protocol: Method Development and Validation for this compound via ICP-MS

A method for elemental impurities must be validated to prove it is fit for its intended purpose, following the principles outlined in ICH Q2(R2) and USP <233>.[12][23] The protocol must be a self-validating system, ensuring specificity, accuracy, and precision.[24]

The following diagram outlines the workflow for developing and validating an ICP-MS method.

G A Define Analytical Target Profile (Elements, Required Limits) B Method Development A->B C Sample Preparation Strategy (Direct Dilution vs. Digestion) B->C D ICP-MS Parameter Optimization (Gases, Collision Cell, Isotopes) B->D E Method Validation (as per USP <233>) C->E D->E F Specificity Accuracy Precision (Repeatability & Ruggedness) Linearity & Range Limit of Quantitation (LOQ) E->F G Method Transfer & Routine Implementation E->G

Caption: ICP-MS Method Development and Validation Workflow.

Step-by-Step Validation Protocol

This protocol outlines a quantitative procedure for the 24 elements specified in ICH Q3D.

1. Sample Preparation:

  • Rationale: The goal is to achieve a clear, stable solution with low background interference. For an organic API like this compound, direct dissolution in an organic solvent is often faster but can introduce carbon-based polyatomic interferences. Closed-vessel microwave digestion is more robust and effectively destroys the organic matrix.[25][26]

  • Procedure (Microwave Digestion):

    • Accurately weigh approximately 100 mg of the API into a clean, acid-leached microwave digestion vessel.[26]

    • Carefully add 5 mL of trace-metal grade concentrated Nitric Acid (69%).

    • Allow the initial reaction to subside in a fume hood.

    • Seal the vessel and place it in the microwave digestion system.

    • Ramp the temperature to 200°C over 15 minutes and hold for 20 minutes.

    • After cooling, carefully open the vessel and quantitatively transfer the clear digestate to a 50 mL volumetric flask.

    • Add an internal standard mix (e.g., Ge, Y, In, Bi) to correct for instrumental drift and matrix effects.

    • Dilute to volume with deionized water. This results in a 500x dilution factor.

2. ICP-MS Instrumentation and Analysis:

  • Instrument: Agilent 7800 ICP-MS (or equivalent).

  • Calibration: Prepare a multi-element calibration curve (Blank, 0.5, 1, 5, 10 ppb) in a matrix-matched acid solution.

  • System Suitability: Before analysis, run a standard solution at a concentration equivalent to the target limits (the "J-value") to check instrument performance and drift.[1][26]

  • Analysis: Aspirate the prepared sample solutions. Use a collision/reaction cell (e.g., with Helium gas) to mitigate polyatomic interferences, which is critical for accurate determination of elements like Arsenic (m/z 75, interfered by ArCl) and Vanadium (m/z 51, interfered by ClO).

3. Validation Experiments:

The following experiments must be performed using the API as the matrix. Spikes must be added before the digestion step.[12]

ParameterProtocolAcceptance Criteria (per USP <233>)
Accuracy Analyze the API sample spiked at 50%, 100%, and 150% of the target limit in triplicate.Mean recovery of 70% to 150% for each element.[26]
Precision (Repeatability) Analyze six independent preparations of the API sample spiked at 100% of the target limit.Relative Standard Deviation (RSD) ≤ 20%.[24]
Precision (Ruggedness / Intermediate) Repeat the repeatability experiment on a different day, with a different analyst, or on a different instrument.RSD ≤ 25% over the two data sets.
Specificity Analyze an unspiked sample and a spiked sample. The method must differentiate the elemental impurity from other components. Use of qualifier isotopes confirms identity.The unspiked sample should not show a signal interfering with the analyte, and the spiked sample should show a clear, quantifiable signal.
Limit of Quantitation (LOQ) Determined via signal-to-noise ratio (S/N > 10) or by demonstrating acceptable precision and accuracy at the lowest concentration of the calibration curve.The established LOQ must be below the required control threshold (typically 30% of the PDE).[27]

Conclusion

Establishing a robust elemental analysis standard for a new API such as this compound is a systematic process grounded in the risk-based principles of ICH Q3D. A thorough risk assessment is essential to define a logical control strategy that focuses analytical resources where they are most needed. For the quantitative determination of toxicologically relevant elements at low levels, ICP-MS provides the necessary sensitivity and high-throughput capability. However, the selection of any analytical technique must be underpinned by a rigorous, product-specific validation that demonstrates the method is accurate, precise, and fit for purpose, ensuring the final drug product is safe for patient use.

References

  • <232> Elemental Impurities - Limits. (n.d.). US Pharmacopeia (USP). Retrieved from [Link]

  • ICH Q3D Elemental impurities - Scientific guideline. (2015, January 12). European Medicines Agency (EMA). Retrieved from [Link]

  • Guideline for Elemental Impurities Q3D(R1). (2019, March 22). International Council for Harmonisation (ICH). Retrieved from [Link]

  • USP <232> Elemental Impurities—Limits. (n.d.). Analytik Jena. Retrieved from [Link]

  • Guideline for Elemental Impurities Q3D(R2). (2022, April 26). International Council for Harmonisation (ICH). Retrieved from [Link]

  • ICH Q3D Elemental Impurities – What are the Requirements? (n.d.). West Pharmaceutical Services. Retrieved from [Link]

  • Elemental impurities per USP and ICH q3d guidelines. (2024, July 29). Labcorp. Retrieved from [Link]

  • Graphite Furnace AAS vs ICP-MS. (n.d.). Agilent Technologies. Retrieved from [Link]

  • USP 232 and 233 Pharmaceutical Elemental Impurity Testing. (n.d.). Intertek. Retrieved from [Link]

  • ICP-MS vs. AAS - Which Technique to Choose. (2023, September 25). Drawell. Retrieved from [Link]

  • USP <232> Elemental Impurities Limits. (2021, March 9). Scribd. Retrieved from [Link]

  • Determination of Elemental Impurities in Pharmaceuticals by HR-ICP-OES according to ICH Q3D and USP 232 and 233. (n.d.). Analytik Jena. Retrieved from [Link]

  • Ph. Eur. 5.20 Elemental Impurities. (n.d.). Analytik Jena. Retrieved from [Link]

  • Atomic Absorption Spectroscopy (AAS) vs. Inductively Coupled Plasma (ICP) Spectroscopy. (2025, March 6). Lab Manager. Retrieved from [Link]

  • ELEMENTAL IMPURITY ANALYSIS IN PHARMACEUTICALS. (2017, May 9). Agilent Technologies. Retrieved from [Link]

  • Pharmacopoeia methods for elemental analysis of medicines: a comparative study. (n.d.). SciSpace. Retrieved from [Link]

  • Analytical approach of elemental impurities in pharmaceutical products: A worldwide review. (2023, April 23). PPGFARMA. Retrieved from [Link]

  • European Pharmacopoeia activities on Elemental Impurities. (2020, September 10). EDQM. Retrieved from [Link]

  • Elemental analysis of coffee: a comparison of ICP-MS and AAS methods. (n.d.). Czech Journal of Food Sciences. Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency (EMA). Retrieved from [Link]

  • Risk Assessment, Implementation, and Validation of Elemental Impurities for ICH Q3D, USP<232><233> and EP 5.20. (2015, June). Pharmaceutical Outsourcing. Retrieved from [Link]

  • Elemental analysis and heavy metals for the pharmaceutical sector. (n.d.). UFAG Laboratorien AG. Retrieved from [Link]

  • The 6 Key Aspects of Analytical Method Validation. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • ICP-OES, ICP-MS and AAS Techniques Compared. (n.d.). HORIBA. Retrieved from [Link]

  • Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. (2021, October 29). Agilent Technologies. Retrieved from [Link]

  • Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. (2023, August 16). Spectroscopy Online. Retrieved from [Link]

  • Elemental impurity analysis. (n.d.). Intertek. Retrieved from [Link]

  • Elemental Analysis for the Pharmaceutical Industry Q&A. (n.d.). Smithers. Retrieved from [Link]

  • DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. (2021, September 14). International Journal of Chemical & Pharmaceutical Analysis. Retrieved from [Link]

  • <233> ELEMENTAL IMPURITIES—PROCEDURES. (n.d.). US Pharmacopeia (USP). Retrieved from [Link]

Sources

A Comparative Guide to Reference Standards for the Quality Control of 4-(2,4-Dimethyl-phenyl)-piperidin-4-OL

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the quality, purity, and consistency of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides a comprehensive comparison of reference standards and analytical methodologies for the quality control of 4-(2,4-Dimethyl-phenyl)-piperidin-4-OL , a substituted aryl-piperidinol with potential applications in medicinal chemistry. Given the absence of a commercially available, pharmacopeial reference standard for this specific molecule, this document outlines the principles and practices for establishing a robust in-house reference standard and compares various analytical techniques for its characterization and routine quality control.

The Imperative for a Well-Characterized Reference Standard

A reference standard serves as the benchmark against which all subsequent batches of a substance are compared, ensuring consistency in identity, purity, and strength.[1][2] For novel compounds like this compound, the initial step in quality control is the qualification of an in-house primary reference standard. This involves synthesizing a high-purity batch of the compound and exhaustively characterizing it using a battery of analytical techniques. Once established, this primary standard is used to qualify secondary, or working, standards for routine use.

Establishing the In-house Primary Reference Standard

The establishment of an in-house primary reference standard is a multi-step process that requires meticulous execution and thorough documentation. The following workflow outlines the critical stages:

cluster_0 Phase 1: Synthesis and Purification cluster_1 Phase 2: Comprehensive Characterization cluster_2 Phase 3: Documentation and Management Synthesis High-Purity Synthesis Purification Recrystallization/Chromatography Synthesis->Purification Drying Drying under Vacuum Purification->Drying Structural_Elucidation Structural Elucidation (NMR, MS, IR) Drying->Structural_Elucidation Purity_Assessment Purity Assessment (HPLC, GC, Titration) Structural_Elucidation->Purity_Assessment Physicochemical_Properties Physicochemical Properties (m.p., pKa) Purity_Assessment->Physicochemical_Properties COA Certificate of Analysis (CoA) Generation Physicochemical_Properties->COA Stability Stability Studies COA->Stability Storage Controlled Storage Stability->Storage

Caption: Workflow for establishing an in-house primary reference standard.

Synthesis and Purification

The synthesis of this compound can be achieved through various synthetic routes, often involving the reaction of a Grignard reagent derived from 1-bromo-2,4-dimethylbenzene with a protected 4-piperidone, followed by deprotection.[3] Potential process-related impurities may include starting materials, by-products from side reactions, and residual solvents. Therefore, rigorous purification, typically through recrystallization or column chromatography, is essential to achieve the high purity required for a reference standard.[4]

Comparative Analysis of Analytical Methods for Quality Control

The selection of appropriate analytical methods is critical for the comprehensive characterization of the reference standard and for routine quality control. The following table compares the utility of various techniques for the analysis of this compound.

Analytical Technique Purpose Strengths Limitations Applicability to this compound
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification, stability testingHigh sensitivity, high resolution, widely applicableRequires a chromophore for UV detectionExcellent. The phenyl ring provides a chromophore. A stability-indicating method should be developed.[2][5][6]
Gas Chromatography (GC) Purity assessment, residual solvent analysisHigh efficiency for volatile compoundsNot suitable for non-volatile or thermally labile compoundsGood. Can be used for purity if the compound is sufficiently volatile or can be derivatized.[3] Excellent for residual solvent analysis.
Mass Spectrometry (MS) Structural confirmation, impurity identificationHigh sensitivity, provides molecular weight and fragmentation dataQuantitative analysis can be complexEssential. Confirms the molecular weight and aids in the identification of unknown impurities.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation, identificationProvides detailed structural informationLower sensitivity compared to MS, can be complex to interpretEssential. ¹H and ¹³C NMR are crucial for unambiguous structural confirmation of the primary reference standard.
Infrared (IR) Spectroscopy Functional group identificationFast, provides a molecular "fingerprint"Limited for quantitative analysis, less specific than NMRGood. Confirms the presence of key functional groups (e.g., -OH, aromatic C-H).
Potentiometric Titration Assay (potency)High precision and accuracy, absolute methodLess specific than chromatographic methodsExcellent. The basic nitrogen of the piperidine ring allows for accurate quantification by acid-base titration.
Melting Point Identity and puritySimple, fastNon-specific, sensitive to impuritiesGood. A sharp melting point range is indicative of high purity.

Recommended Experimental Protocols

Stability-Indicating HPLC Method

A stability-indicating method is crucial for determining the shelf-life of the reference standard and for analyzing stability samples of the API.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[7]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm)

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Method Validation:

The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[2]

Forced Degradation Study:

To ensure the method is stability-indicating, the reference standard should be subjected to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products. The HPLC method must be able to resolve the main peak from all degradation products.

GC Analysis for Residual Solvents

The analysis of residual solvents is a critical quality attribute.

Chromatographic Conditions:

  • Column: A suitable capillary column for residual solvent analysis (e.g., G43)

  • Injector: Headspace or direct injection

  • Oven Temperature: Programmed gradient

  • Carrier Gas: Helium or Hydrogen

  • Detector: Flame Ionization Detector (FID)

Method Validation:

The method should be validated for specificity, linearity, range, accuracy, and precision for the potential solvents used in the synthesis.

Impurity Profiling

Potential impurities in this compound can arise from the synthesis process or degradation.

Potential Process-Related Impurities:

  • Starting Materials: Unreacted 1-bromo-2,4-dimethylbenzene and 4-piperidone derivative.

  • By-products: Isomers or products of side reactions.

  • Reagents and Catalysts: Residual catalysts from coupling reactions.[8][9]

Potential Degradation Products:

  • Oxidation Products: The piperidine ring can be susceptible to oxidation.

  • Dehydration Products: Loss of the tertiary alcohol to form an alkene.

The identification and characterization of these impurities are crucial for setting appropriate specifications for the reference standard and the API.

Qualification of a Secondary (Working) Reference Standard

For routine quality control, a secondary reference standard is qualified against the in-house primary standard.

Primary In-house Primary Reference Standard Secondary Secondary (Working) Reference Standard Primary->Secondary Qualification (Comparative Testing) QC_Testing Routine QC Testing of API Batches Secondary->QC_Testing Used for Calibration and Identification

Caption: Relationship between primary and secondary reference standards.

The qualification process involves comparative testing using the validated analytical methods. The purity of the secondary standard is assigned relative to the primary standard.

Conclusion

The quality control of this compound, in the absence of a pharmacopeial standard, necessitates the establishment of a well-characterized in-house primary reference standard. A combination of chromatographic and spectroscopic techniques, as outlined in this guide, provides a robust framework for its comprehensive analysis. By implementing these methodologies and adhering to rigorous validation protocols, researchers and drug developers can ensure the quality and consistency of this important chemical entity, thereby supporting the integrity of their research and development activities.

References

  • PharmaRegulatory.in. (2025, December 17).
  • Patel, J. K., et al. (2017). Stability Indicating Reverse Phase HPLC Method for Estimation of Rifampicin and Piperine in Pharmaceutical Dosage Form. PubMed. [Link]

  • Pai, R. S., et al. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Research Journal of Pharmacy and Technology. [Link]

  • ResolveMass Laboratories Inc. (2025, September 29). Choosing Reference Standards for API or Impurity.
  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. [Link]

  • Reddy, T. J., et al. (2024). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Polish Journal of Chemical Technology.
  • Gundla, R., et al. (2020). A Simple, Specific, Mass Compatible and Validated Gas Chromatographic Method for the Estimation of Piperidine-3-amine Content in Linagliptin Finished and Stability Samples without Derivatization. Asian Journal of Chemistry. [Link]

  • PubChem. (n.d.). Piperidin-4-ol. [Link]

  • NIST. (n.d.). 4-(para-Chlorophenyl)-4-hydroxypiperidine. [Link]

  • Chamberlin, S. A., & Wulff, W. D. (2007). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. PubMed. [Link]

  • ResearchGate. (2025, August 10). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. [Link]

  • Li, Y., et al. (2025). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC–MS/MS. MDPI. [Link]

Sources

Safety Operating Guide

4-(2,4-Dimethyl-phenyl)-piperidin-4-OL proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(2,4-Dimethyl-phenyl)-piperidin-4-ol: Proper Disposal Procedures & Safety Protocol

Executive Summary

Immediate Action Required: Treat this compound as a toxic organic base and a potential skin/eye corrosive .[1][2][3]

  • Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1][2]

  • Critical Prohibition: DO NOT flush down sanitary sewers.[2][4] DO NOT mix with strong acids or oxidizers in the primary waste stream.[2]

  • Containment: Store in HDPE or glass containers; label as "Hazardous Waste - Toxic/Irritant."

Chemical Profile & Hazard Identification

Rationale: Understanding the physicochemical properties of the analyte dictates the disposal logic. As a Senior Application Scientist, I infer the specific safety profile of this 2,4-dimethyl isomer based on the structure-activity relationships (SAR) of the broader 4-aryl-4-hydroxypiperidine class (e.g., 4-phenylpiperidin-4-ol).

Parameter Data / Classification Operational Implication
Chemical Class Piperidine Derivative (Secondary Amine)Basic nitrogen; reacts exothermically with acids.[1][2]
Physical State Solid (Crystalline powder)High melting point (>100°C); generates dust.[2]
Acidity/Basicity Basic (

)
Segregation: Keep separate from acidic waste streams to prevent heat generation.[1][2]
Toxicity (GHS) Acute Tox. 4 (Oral) ; Skin Corr.[2] 1B / Irrit. 2 Requires full PPE (Tyvek, Nitrile, Goggles).
Environmental Aquatic Toxicity (Acute Cat.[2] 3)Zero-discharge policy for waterways/drains.[1][2][4]

Regulatory Classification (RCRA)

Before disposal, the waste must be characterized according to the Resource Conservation and Recovery Act (RCRA) [1].[5][6]

  • Listed Waste: This specific isomer is not typically found on the EPA P-list or U-list by name.[1][2]

  • Characteristic Waste: It likely does not meet the definition of Ignitable (D001), Corrosive (D002, unless pH > 12.5 in solution), or Reactive (D003).

  • Generator Status: Most pharmaceutical R&D facilities treat this as Non-Regulated Hazardous Waste or State-Regulated Organic Waste .[1][2]

  • Best Practice: To ensure "Cradle-to-Grave" liability protection, classify and manage it as RCRA Hazardous Waste (Waste Code D000 or generic organic toxic) destined for fuel blending or incineration.[1][2]

Disposal Workflow Decision Tree

Visualization of the logical flow for segregating this specific compound.

DisposalWorkflow Start Start: Identify Waste Form IsSolid Is it Solid? Start->IsSolid IsLiquid Is it Liquid? Start->IsLiquid PureSolid Pure Substance / Powder IsSolid->PureSolid Yes Debris Contaminated Debris (Gloves, Weigh Boats) IsSolid->Debris Yes SolventType Identify Solvent Base IsLiquid->SolventType SolidContainer Containerize: Double-bag (LDPE) or HDPE Jar PureSolid->SolidContainer Debris->SolidContainer Labeling Labeling: 'Hazardous Waste - Toxic Organic' SolidContainer->Labeling Halogenated Halogenated (DCM, Chloroform) SolventType->Halogenated NonHalogenated Non-Halogenated (MeOH, DMSO, Water) SolventType->NonHalogenated Halogenated->Labeling NonHalogenated->Labeling DisposalUnit Final Disposal: High-Temp Incineration Labeling->DisposalUnit

Figure 1: Decision logic for segregating this compound waste streams based on physical state and solvent compatibility.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Use this for expired inventory or excess powder.[2]

  • PPE Donning: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.[2] Use a powder respirator (N95) if handling outside a fume hood.[2]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar.[1][2] Glass is acceptable but poses a breakage risk.[2]

  • Transfer: Transfer the solid carefully to avoid dust generation. Wipe the exterior of the source container with a damp tissue to remove static-clinging dust; dispose of the tissue as solid waste.[2]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "this compound"[1][2]

    • Hazard Checkbox: Toxic, Irritant.[2][3]

  • Storage: Store in a satellite accumulation area (SAA) away from oxidizers until pickup.

Protocol B: Liquid Waste (Mother Liquors / HPLC Effluent)

Use this for reaction mixtures or dissolved samples.[2]

  • Segregation: Determine if the solvent is Halogenated (e.g., Dichloromethane) or Non-Halogenated (e.g., Methanol, DMSO).

  • pH Check: If the solution is aqueous, check the pH.

    • Caution: If acidic (pH < 4), the basic piperidine moiety may form a salt.[2] This is stable, but do not mix with alkaline bleach streams (risk of reaction).[2]

  • Bulking: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated).

    • Note: Ensure the carboy is compatible with amines.[2]

  • Rinsing: Triple-rinse the original glassware with the compatible solvent and add the rinsate to the waste container.[2]

Protocol C: Contaminated Debris[1][2]
  • Collection: Place gloves, weigh boats, and paper towels into a clear LDPE (Low-Density Polyethylene) hazardous waste bag.[2]

  • Sharps: If syringes were used, place them in a rigid Biohazard/Sharps container, even if not infectious, to prevent puncture injuries to waste handlers.

Emergency Contingencies (Spill Management)

Self-validating system: If a spill occurs, the following steps prevent escalation.

  • Minor Spill (< 5g/5mL):

    • Isolate: Alert nearby personnel.

    • Neutralize: If liquid, absorb with a universal absorbent or vermiculite.[2] If solid, cover with wet paper towels to prevent dust dispersion, then wipe up.

    • Clean: Clean the surface with a mild acid solution (e.g., 1% acetic acid) to neutralize the basic residue, followed by soap and water [2].

  • Major Spill: Evacuate the area and contact Environmental Health & Safety (EHS).[2]

References

  • U.S. Environmental Protection Agency (EPA). (2024).[2] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[1][2] Retrieved from [Link][2]

  • National Research Council. (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[7][8] The National Academies Press.[2][8][9] Retrieved from [Link][2]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.